(+)-11-epi-Fistularin 3
Description
Properties
Molecular Formula |
C31H30Br6N4O11 |
|---|---|
Molecular Weight |
1114.0 g/mol |
IUPAC Name |
(5S,6R)-7,9-dibromo-N-[(2R)-3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20?,26+,27+,30-,31-/m1/s1 |
InChI Key |
TURTULDFIIAPTC-LWQYBKJXSA-N |
Isomeric SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC[C@H](COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Origin of Product |
United States |
Foundational & Exploratory
(+)-11-epi-Fistularin 3: Structural Elucidation and Pharmacological Profile
[1]
Executive Summary
(+)-11-epi-Fistularin 3 is a complex brominated tyrosine alkaloid isolated from marine verongid sponges, most notably Agelas oroides, Aplysina archeri, and Suberea calvata. Structurally, it is a stereoisomer of the well-known metabolite Fistularin 3, distinguished specifically by the inversion of configuration at the C-11 hydroxyl position.
While historically conflated with its parent compound due to spectroscopic similarities, this compound has emerged as a distinct pharmacological entity. Recent research identifies it as a DNA Methyltransferase 1 (DNMT1) inhibitor that exhibits potent synergy with Bcl-2 inhibitors (e.g., Venetoclax) in Acute Myeloid Leukemia (AML) models. Unlike Fistularin 3, which shows broad cytotoxicity, the 11-epi isomer displays a more targeted profile, lacking cytotoxicity in KB cells while maintaining efficacy in specific hematological and breast cancer lines.
Chemical Architecture & Stereochemistry
Structural Core
The molecule consists of two spiroisoxazoline units linked by a central chain containing brominated phenolic rings. It belongs to the bromotyrosine class of alkaloids, characterized by the spiro[4.5]deca-2,7,9-triene system.
-
Molecular Formula:
-
Molecular Weight: 1113.7 Da (Monoisotopic)
-
Key Functional Groups:
Stereochemical Definition
The distinction between Fistularin 3 and this compound lies strictly in the absolute configuration of the C-11 chiral center.[2][3]
| Stereocenter | Fistularin 3 | This compound |
| C-1, C-1' | (R) | (R) |
| C-6, C-6' | (S) | (S) |
| C-11 | (S) | (R) |
| C-17 | (R) | (S) |
*Note: The configuration of C-17 has been debated, but the definitive assignment for the Suberea calvata isolate of this compound is 11(R), 17(S) based on Mosher's ester analysis.
Spectroscopic Differentiation
Distinguishing the isomers requires high-resolution NMR or Circular Dichroism (CD) due to their near-identical spectra.
Physicochemical Properties[1][8]
The following data characterizes the purified isolate from Suberea calvata.
| Property | Value / Description |
| Physical State | Amorphous white solid or powder |
| Solubility | Soluble in MeOH, DMSO, Acetone; Insoluble in Hexane, Water |
| UV Absorption ( | 220 nm ( |
| IR Bands | 3360 (OH), 1660 (Amide I), 1600/1540 (Aromatic) cm |
| Stability | Sensitive to light (debromination risk) and extreme pH (spiro ring opening) |
Isolation & Purification Protocol
The isolation of this compound requires a bioassay-guided fractionation approach to separate it from closely related congeners like Fistularin 3 and 11-deoxyfistularin 3.
Workflow Visualization
Figure 1: Isolation workflow for this compound from marine sponge tissue.
Detailed Protocol (Standardized)
-
Extraction: Lyophilized sponge tissue (200g) is extracted exhaustively with MeOH/CH
Cl (1:1 v/v) at room temperature. -
Partition: The crude extract is concentrated and partitioned between n-butanol and water to remove salts and highly polar primary metabolites.
-
Fractionation: The organic layer is subjected to Vacuum Liquid Chromatography (VLC) or Flash Chromatography on C18 reversed-phase silica, eluting with a step gradient of H
O/MeOH (100:0 to 0:100). -
Purification: Fractions containing brominated alkaloids (identified by UV or MS) are purified via RP-HPLC (e.g., Phenomenex Luna C18 or Waters Sunfire C18).
-
Mobile Phase: Gradient of H
O (0.1% Formic acid) and Acetonitrile (0.1% Formic acid). -
Detection: UV at 254 nm.
-
Elution: this compound typically elutes distinct from Fistularin 3, though retention times are close.
-
Pharmacological Potential & Mechanism of Action[8][9]
Primary Target: DNMT1 Inhibition
This compound has been identified as a non-nucleoside inhibitor of DNA Methyltransferase 1 (DNMT1) .
-
Mechanism: Docking studies suggest the molecule binds to the catalytic pocket of DNMT1, preventing the methylation of hemimethylated DNA.[5]
-
Effect: Inhibition leads to the re-expression of silenced tumor suppressor genes.
Synergistic Lethality in AML
The most significant therapeutic potential of this compound is its synergy with Bcl-2 inhibitors (e.g., ABT-199/Venetoclax) in Acute Myeloid Leukemia (AML).[6]
-
The Problem: AML cells often resist Bcl-2 inhibition by upregulating Mcl-1 , an alternative anti-apoptotic protein.
-
The Solution: this compound induces Endoplasmic Reticulum (ER) stress, which leads to the downregulation of Mcl-1.[1][6]
-
Result: When Mcl-1 is suppressed by this compound, the cells become highly sensitized to Venetoclax, leading to massive apoptosis.
Mechanism Pathway
Figure 2: Synergistic mechanism of action.[1][2][3][6] this compound downregulates Mcl-1 via ER stress, overcoming resistance to Bcl-2 inhibitors.[1]
Cytotoxicity Profile Comparison
Unlike its isomer, this compound is not a general toxin, suggesting a better therapeutic window.
| Cell Line | This compound IC | Fistularin 3 IC | Note |
| KB (Oral Carcinoma) | Key differentiator | ||
| BC1 (Breast) | Active | Moderate activity | |
| ZR-75-1 (Breast) | Active | Moderate activity | |
| HL-60 (AML) | Active (Synergistic) | Active | Synergizes with ABT-199 |
References
-
Florean, C., et al. (2018). Synergistic AML Cell Death Induction by Marine Cytotoxin (+)-1(R), 6(S), 1'(R), 6'(S), 11(R), 17(S)-Fistularin-3 and Bcl-2 Inhibitor Venetoclax.[6] Marine Drugs, 16(12), 496.
-
König, G. M., & Wright, A. D. (1993). Agelorins A and B, and 11-epi-fistularin-3, three new antibacterial fistularin-3 derivatives from the tropical marine sponge Agelas oroides. Heterocycles, 36(6), 1351-1358.
-
Rogers, E. W., et al. (2005). Stereochemical Heterogeneity in Verongid Sponge Metabolites. Absolute Stereochemistry of (+)-Fistularin-3 and (+)-11-epi-Fistularin-3 by Microscale LCMS-Marfey's Analysis.[2][3][7] Journal of Natural Products, 68(6), 891-896.[8]
-
Galeano, E., et al. (2011). Antiparasitic Bromotyrosine Derivatives from the Marine Sponge Verongula rigida. Marine Drugs, 9(10), 1902-1913.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic AML Cell Death Induction by Marine Cytotoxin (+)-1(R), 6(S), 1’(R), 6’(S), 11(R), 17(S)-Fistularin-3 and Bcl-2 Inhibitor Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemical heterogeneity in Verongid sponge metabolites. Absolute stereochemistry of (+)-fistularin-3 and (+)-11-epi-fistularin-3 by microscale LCMS-Marfey's analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Chemotaxonomic Anomalies and Therapeutic Potential: Bioactive Brominated Tyrosine Alkaloids from Agelas oroides
Executive Summary & Chemotaxonomic Paradigm Shift
In the field of marine pharmacognosy, sponges of the genus Agelas (order Agelasida) are universally recognized for their prolific synthesis of brominated pyrrole alkaloids, such as oroidin and agelastatin A[1]. However, a landmark chemical investigation of an Agelas oroides specimen harvested from the Great Barrier Reef completely disrupted this established chemotaxonomic boundary. Researchers successfully isolated agelorin A, agelorin B, and 11-epi-fistularin-3—compounds belonging to the brominated tyrosine alkaloid family[2].
Prior to this discovery, 3 were considered exclusive chemical markers of the order Verongiida[3]. The presence of these high-molecular-weight, halogenated metabolites in A. oroides suggests either a convergent evolutionary pathway in halogenase expression or horizontal gene transfer of the biosynthetic gene clusters responsible for tyrosine bromination. For drug development professionals, this anomaly provides a novel, untapped reservoir of complex spiroisoxazolines with potent antibacterial and antineoplastic properties.
Structural Architecture and Biosynthetic Logic
The structural hallmark of these bromotyrosine alkaloids is the spirocyclohexadienylisoxazoline ring system. However, agelorins A and B present a highly unusual structural variation: they possess a 4 instead of the standard cyclohexadienyl ring found in typical Verongiida metabolites like aerothionin[4].
11-epi-fistularin-3 is a stereoisomer of the well-known fistularin-3, differing specifically at the C-11 chiral center. The absolute configuration of these flexible macrocycles dictates their pharmacological binding affinity, making stereochemical resolution a critical phase of their development. The biosynthesis of these compounds relies on a highly conserved enzymatic cascade, transitioning from simple amino acids to complex spiro-fused defenses.
Biosynthetic pathway of bromotyrosine spiroisoxazolines from L-tyrosine.
Bioassay-Guided Isolation Mechanics
To extract these high-molecular-weight, halogenated alkaloids (MW > 1000 Da) while preserving their delicate spiro-centers, a self-validating, bioassay-guided fractionation protocol is required. The following methodology outlines the causal logic behind each experimental choice.
Step-by-Step Methodology
-
Tissue Lyophilization and Exhaustive Extraction : Freeze-dry the Agelas oroides tissue immediately upon collection to halt enzymatic degradation. Extract exhaustively using a 1:1 mixture of Dichloromethane (CH2Cl2) and Methanol (MeOH). Causality: CH2Cl2 penetrates the lipid membranes, while MeOH disrupts hydrogen bonding, ensuring the solubilization of both lipophilic sterols and polar alkaloid salts[2].
-
Solvent Partitioning : Subject the crude extract to liquid-liquid partitioning between hexane and 90% aqueous MeOH. Causality: This step systematically defats the extract. The hexane layer sequesters non-polar lipids, leaving the halogenated alkaloids concentrated in the aqueous MeOH fraction.
-
Solid Phase Extraction (SPE-HRX) : Load the defatted extract onto CHROMABOND® HR-X (polystyrene-divinylbenzene) cartridges. Elute with a gradient of H2O to 100% MeOH. Causality: The hydrophobic and aromatic interactions of the HRX resin selectively retain the brominated aromatic rings, effectively desalting the sample and removing highly polar primary metabolites.
-
Reversed-Phase HPLC Purification : Isolate individual compounds using a preparative C18 column. Elute with an isocratic or shallow gradient of Acetonitrile (MeCN) and H2O containing 0.1% Trifluoroacetic acid (TFA). Self-Validation Checkpoint: Monitor UV absorbance at 250 nm. The spiroisoxazoline chromophore exhibits a distinct absorption maximum at this wavelength, providing real-time validation that the target bromotyrosines are eluting[2].
-
Stereochemical Elucidation : Utilize Circular Dichroism (CD) spectroscopy alongside 2D NMR (NOESY/ROESY). Causality: Standard 1D NMR cannot unambiguously resolve the C-11 epimeric state of 11-epi-fistularin-3. CD spectroscopy leverages the Cotton effect of the chiral spiro-center to definitively assign the absolute configuration[5].
Bioassay-guided isolation workflow for bromotyrosine alkaloids.
Pharmacological Efficacy and Data Synthesis
Bromotyrosine alkaloids from A. oroides exhibit potent biological activities, primarily functioning as defensive allelochemicals in the marine environment, which translates to significant antibacterial and cytotoxic properties in human therapeutic models.
Notably, 11-epi-fistularin-3 demonstrates targeted cytotoxicity against specific breast cancer cell lines, while remaining relatively non-toxic to standard human carcinoma (KB) cells[6]. This selective toxicity profile makes it an attractive scaffold for targeted oncology drug development.
Bioactivity Profile of Bromotyrosine Alkaloids from Agelas oroides
| Compound | Target Organism / Cell Line | Assay Type | Efficacy (MIC / IC50) | Reference |
| Agelorin A | Bacillus subtilis | Antibacterial (MIC) | Active | König & Wright, 1993 |
| Agelorin B | Micrococcus luteus | Antibacterial (MIC) | Active | König & Wright, 1993 |
| 11-epi-fistularin-3 | Breast Cancer (BC1) | Cytotoxicity (IC50) | 5.9 µg/mL | Florean et al., 2021 |
| 11-epi-fistularin-3 | Breast Cancer (ZR-75-1) | Cytotoxicity (IC50) | 4.5 µg/mL | Florean et al., 2021 |
| 11-epi-fistularin-3 | Human Carcinoma (KB) | Cytotoxicity (IC50) | > 20 µg/mL (Non-toxic) | Florean et al., 2021 |
Conclusion
The isolation of bromotyrosine alkaloids from Agelas oroides represents a critical intersection of marine chemical ecology and drug discovery. By understanding the biosynthetic causality and employing rigorous, self-validating isolation protocols, researchers can harness these complex spiroisoxazolines for next-generation antibacterial and antineoplastic therapeutics.
References
-
Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas Source: eScholarship / MDPI URL:[Link]
-
Agelorins A and B, and 11-epi-fistularin-3, three new antibacterial fistularin-3 derivatives from the tropical marine sponge Agelas oroides Source: Heterocycles / CLOCKSS URL:[Link]
-
The Marine Bromotyrosine Derivatives Source: PMC - NIH URL:[Link]
-
Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance Source: MDPI URL:[Link]
-
Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation Source: PMC - NIH URL:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
(+)-11-epi-Fistularin 3: Natural Occurrence, Isolation, and Pharmacological Profile from Suberea clavata
Executive Summary
Target Compound: (+)-11-epi-Fistularin 3 Primary Source: Suberea clavata (Order: Verongiida) Chemical Class: Brominated Tyrosine Alkaloid (Spiro-isoxazoline derivative) Therapeutic Relevance: DNA Methyltransferase 1 (DNMT1) modulation, Acetylcholinesterase (AChE) inhibition, and cytotoxicity against KB cancer cell lines.
This technical guide delineates the isolation, structural characterization, and bioactive profile of This compound , a major bromotyrosine metabolite isolated from the Pacific marine sponge Suberea clavata. Unlike its isomer fistularin-3, the 11-epi congener possesses a specific (11R, 17S) absolute configuration, a stereochemical distinction that critically influences its interaction with epigenetic targets like DNMT1. This document serves as a blueprint for researchers investigating marine-derived epigenetic modulators.
Taxonomy & Ecological Context
The production of this compound is chemotaxonomically linked to the order Verongiida , specifically the genus Suberea.
-
Habitat: South Pacific (e.g., Solomon Islands).
-
Chemotaxonomy: Verongiida sponges are characterized by the absence of terpenes and the proliferation of brominated tyrosine derivatives. This compound acts as a dominant metabolite, often serving as a chemical defense agent due to its antifouling properties and AChE inhibitory activity.
Chemical Architecture & Stereochemistry
Accurate identification requires distinguishing this compound from its diastereomer, fistularin-3.[4] The structural integrity relies on the spiro-isoxazoline units and the central chain configuration.
Structural Specifications
| Parameter | Data |
| Molecular Formula | C₃₁H₃₀Br₆N₄O₁₁ |
| Molecular Weight | ~1114 g/mol |
| Absolute Configuration | (1R, 6S, 1'R, 6'S, 11R, 17S) |
| Optical Rotation | |
| Key Functional Groups | Spiro-isoxazoline (x2), Brominated phenols, Amide linkers |
Stereochemical Validation (Critical)
The "11-epi" designation refers to the inversion of the stereocenter at Carbon-11 compared to the nominal fistularin-3.
-
(+)-11-epi-Fistularin-3: Confirmed as (11R) via Mosher's ester analysis and Circular Dichroism (CD) spectroscopy.[2]
-
C-17 Configuration: Determined as (17S) .
Technical Note: The stability of the spiro-isoxazoline ring is pH-dependent. Acidic conditions can trigger ring opening or aromatization; therefore, extraction protocols must maintain neutral conditions to prevent artifact formation.
Isolation & Purification Methodology
This protocol prioritizes the preservation of the halogenated scaffold and stereochemical integrity. The method utilizes a polarity-guided fractionation followed by high-resolution separation.
Extraction Workflow
-
Lyophilization: Freeze-dry Suberea clavata tissue to remove water and prevent hydrolysis.
-
Solvent Extraction: Exhaustive extraction with CH₂Cl₂/MeOH (1:1 v/v) at room temperature. This mixture balances the solubility of the lipophilic bromine atoms and the polar amide/hydroxyl groups.
-
Desalting/Partition:
-
Evaporate organic solvent.
-
Partition the residue between n-Butanol (n-BuOH) and Water (H₂O) .[5]
-
Rationale: Bromotyrosine alkaloids partition into the n-BuOH phase, while inorganic salts and highly polar primary metabolites remain in the aqueous phase.
-
-
Fractionation: Flash chromatography on silica gel or C18 reversed-phase resin.
-
Purification: Semi-preparative HPLC (C18 column) using a gradient of H₂O/Acetonitrile (+0.1% Formic Acid).
Visualization of Isolation Logic
Figure 1: Polarity-guided isolation workflow for bromotyrosine alkaloids from Suberea clavata.
Biological Profile & Mechanism of Action
This compound is not merely a cytotoxin; it is a specific modulator of enzymatic and epigenetic machinery.
Epigenetic Modulation (DNMT1)
Aberrant DNA methylation is a hallmark of cancer. This compound acts as a DNA Methyltransferase 1 (DNMT1) inhibitor .
-
Mechanism: Docking studies suggest the compound binds to the catalytic pocket of DNMT1, sterically hindering the DNA substrate or the cofactor (SAM).
-
Outcome: Reactivation of silenced tumor suppressor genes.
Acetylcholinesterase (AChE) Inhibition[2]
-
Activity: Moderate inhibition of AChE.
-
Ecological Role: Likely serves as an antifouling defense against marine invertebrates (e.g., barnacle larvae) that rely on cholinergic signaling for settlement.
-
Therapeutic Potential: Neurodegenerative disease research (Alzheimer's).
Cytotoxicity[4]
-
Cell Lines: KB (Keratin-forming tumor cell line).
-
Potency: Moderate cytotoxicity (IC₅₀ values typically in the micromolar range).
-
Selectivity: Often shows higher toxicity toward cancer cells compared to healthy fibroblasts, though therapeutic windows require optimization.
Mechanistic Pathway Diagram
Figure 2: Dual mechanistic action of this compound on epigenetic and cholinergic pathways.
Biosynthetic Context
The biosynthesis of this compound follows the Bromotyrosine Pathway , characteristic of Verongiida sponges. It involves the oxidative coupling of tyrosine derivatives.
-
Precursor: L-Tyrosine.
-
Bromination: Enzymatic bromination to form 3,5-dibromotyrosine.
-
Oxime Formation: Conversion of the amine to an oxime (characteristic of verongid metabolites).
-
Spirocyclization: Oxidative dearomatization forms the spiro-isoxazoline ring (Arene oxide intermediate).
-
Dimerization: Two spiro-isoxazoline units are linked via a diamine chain (likely derived from histamine or lysine degradation) to form the "fistularin" skeleton.
Figure 3: Proposed biosynthetic pathway from Tyrosine to the dimeric Fistularin scaffold.
References
-
Moriou, C., et al. (2021).[1][6] "Bioactive Bromotyrosine Derivatives from the Pacific Marine Sponge Suberea clavata (Pulitzer-Finali, 1982)."[1][3] Marine Drugs, 19(3), 143. [Link] (Primary source for isolation, absolute configuration (11R, 17S), and DNMT1/AChE activity.)
-
Rogers, E. W., et al. (2005). "11-epi-Fistularin-3 by Microscale LCMS-Marfey's Analysis." Journal of Natural Products, 68(6), 891–896.[7] [Link] (Establishment of the stereochemical distinction between fistularin-3 and its 11-epi isomer.)
-
König, G. M., & Wright, A. D. (1993). "Agelorins A and B, and 11-epi-fistularin-3, three new antibacterial fistularin-3 derivatives from the tropical marine sponge Agelas oroides."[8] Heterocycles, 36(6), 1351-1356.[8] [Link] (Early identification of the 11-epi isomer and antibacterial profiling.)
-
Florean, C., et al. (2018). "The Marine Brominated Tyrosine Derivative 11-epi-Fistularin-3 Induces Lethal Apoptosis in Acute Myeloid Leukemia Cells." Marine Drugs, 16(12), 493. [Link] (Detailed study on the cytotoxic mechanism and apoptosis induction.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation | MDPI [mdpi.com]
- 5. Bioactive Bromotyrosine Derivatives from the Pacific Marine Sponge Suberea clavata (Pulitzer-Finali, 1982) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Molecular weight and formula of (+)-11-epi-Fistularin 3
Topic: Molecular weight and formula of (+)-11-epi-Fistularin 3 Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Structural Characterization, Isolation Protocols, and Chemical Properties[1]
Executive Summary
This compound is a bioactive brominated tyrosine alkaloid isolated primarily from marine sponges of the order Verongiida (e.g., Aplysina, Agelas). Structurally, it is a stereoisomer of the well-known cytotoxin Fistularin 3, distinguished specifically by the inversion of the chiral center at position C-11. This subtle stereochemical difference results in a distinct pharmacological profile; notably, this compound exhibits significant cytotoxicity against specific breast cancer cell lines (BC1, ZR-75-1) and synergy with Bcl-2 inhibitors in acute myeloid leukemia (AML) models, while lacking the broad cytotoxicity against KB cells seen in its parent isomer.
This guide provides a definitive reference for the physicochemical properties, isolation workflows, and structural elucidation of this compound, designed for application scientists and medicinal chemists.
Part 1: Chemical Constitution & Physicochemical Properties
The molecular identity of this compound is defined by its hexabrominated spiro-isoxazoline scaffold. Due to the high bromine content, the compound exhibits a complex isotopic signature in mass spectrometry, which is critical for accurate identification.
1.1 Molecular Formula and Weight
| Property | Value | Notes |
| Molecular Formula | Hexabrominated tyrosine derivative.[1][2] | |
| Molecular Weight (Average) | 1114.0 g/mol | Weighted average of all isotopologues. |
| Monoisotopic Mass | 1107.7011 Da | Calculated for the |
| Exact Mass (Most Abundant) | 1113.6950 Da | Corresponds to the |
1.2 Isotopic Distribution Logic
In high-resolution mass spectrometry (HRMS), the presence of six bromine atoms creates a characteristic "isotopic envelope." Bromine exists as
-
Diagnostic Pattern: The mass spectrum will not show a single dominant parent ion but rather a cluster of peaks separated by 2 Da (
). -
Centroid: The statistically most abundant peak is
(containing three and three ), located at approximately m/z 1113.7 .
Part 2: Stereochemical Definition
The prefix "11-epi" denotes an inversion of configuration at the C-11 secondary alcohol position on the central chain connecting the two spiro-isoxazoline units.
-
Fistularin 3 Configuration:
-
This compound Configuration:
[3]
Note: Recent crystallographic and Mosher's ester analyses (e.g., Florean et al.) have refined the absolute configuration of the entire Fistularin family. The C-11 inversion is the primary differentiator affecting biological interaction.
Part 3: Isolation & Purification Protocol
The following protocol describes the extraction of this compound from the marine sponge Agelas oroides or Aplysina species. This workflow prioritizes the preservation of the labile spiro-isoxazoline rings.
3.1 Reagents & Equipment
-
Solvents: Dichloromethane (
), Methanol (MeOH), Hexane, Acetonitrile (ACN), HPLC-grade Water. -
Stationary Phases: Vacuum Liquid Chromatography (VLC) silica gel, C18 Reverse-Phase HPLC column (e.g., Phenomenex Luna 5µm).
3.2 Step-by-Step Methodology
-
Lyophilization & Extraction:
-
Freeze-dry the sponge tissue to remove water (prevents hydrolysis).
-
Extract exhaustively with
(remove lipids) followed by (extract polar alkaloids) at room temperature.
-
-
Solvent Partitioning:
-
Combine extracts and evaporate to dryness.
-
Redissolve the residue in a 1:1 mixture of
and Hexane.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Logic: This step precipitates the polar brominated alkaloids (insoluble in hexane-rich media) while removing fats and sterols. Collect the insoluble precipitate .
-
-
Vacuum Liquid Chromatography (VLC):
-
Pack a sintered glass funnel with silica gel.
-
Elute the precipitate with a gradient of
. -
Collect fractions eluting with moderate polarity (e.g., 5-10% MeOH in
).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 Reverse-Phase.
-
Mobile Phase: Isocratic or Gradient
(typically 40:60 to 50:50 with 0.1% TFA). -
Detection: UV at 254 nm (aromatic absorption).
-
Separation: this compound typically elutes close to Fistularin 3. Peak collection must be guided by MS or NMR reference due to co-elution risks.
-
3.3 Isolation Workflow Diagram
Figure 1: Isolation workflow for this compound prioritizing polarity-based precipitation and reverse-phase separation.
Part 4: Structural Identification (NMR & MS)[4][5]
Distinguishing this compound from Fistularin 3 relies heavily on Carbon-13 NMR, specifically the chemical shift of the C-11 methine carbon.
4.1 Diagnostic NMR Signals (Solvent: Acetone-
)
The inversion at C-11 causes a characteristic downfield shift in the epi-isomer compared to the natural Fistularin 3.
| Position | Atom Type | Fistularin 3 ( | This compound ( | |
| C-11 | CH-OH | 69.5 | 70.6 | +1.1 |
| C-10 | ~39.8 | ~40.0 | +0.2 | |
| C-12 | ~39.8 | ~40.0 | +0.2 |
Protocol Note: When analyzing unknown samples, acquire a
4.2 Mass Spectrometry Validation
-
Ionization: ESI (Electrospray Ionization) in Positive/Negative mode.
-
Target Ion:
or . -
Validation: Confirm the hexabromo isotope pattern. The spacing between the major peaks must be 2.0 Da.
Part 5: Biological Potential[1][4][6]
This compound displays a "precision" cytotoxicity profile compared to its isomer.
-
Targeted Cytotoxicity:
-
Active against: Breast cancer lines BC1 (
) and ZR-75-1 (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[3] -
Inactive against: KB cells (
), unlike Fistularin 3 which is generally cytotoxic.[3]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Synergistic Mechanism:
-
Recent studies indicate synergy with Bcl-2 inhibitors (e.g., ABT-199) in Acute Myeloid Leukemia (AML) cells. The compound appears to sensitize resistant cells to apoptosis, likely by modulating the MCL-1 or Bcl-2 anti-apoptotic pathways.
-
Figure 2: Biological activity profile highlighting targeted cytotoxicity and synergistic potential in AML.
References
-
PubChem. (2025). Fistularin 3 Compound Summary (CID 10260646). National Library of Medicine. [Link]
-
Wright, A. D., & König, G. M. (1993).[4][5] Agelorins A and B, and 11-epi-fistularin-3, three new antibacterial fistularin-3 derivatives from the tropical marine sponge Agelas oroides.[6][4][5] Heterocycles, 36(6), 1351-1364.[7] [Link]
-
Rogers, E. W., et al. (2005). Stereochemical heterogeneity in Verongid sponge metabolites. Absolute stereochemistry of (+)-fistularin-3 and (+)-11-epi-fistularin-3 by microscale LCMS-Marfey's analysis.[3] Journal of Natural Products, 68(6), 891-896. [Link]
-
Florean, C., et al. (2019). Chemical Diversity and Biological Activities of Marine Sponges of the Genus Suberea: A Systematic Review. Marine Drugs, 17(2), 115. [Link]
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Kim, K. R., et al. (2021). Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation. Marine Drugs, 19(3), 170. [Link]
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Biological Activity Profile of 11-epi-Fistularin 3 and its Stereoisomers: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The marine environment offers a vast repository of structurally unique and biologically potent natural products. Among these, the bromotyrosine alkaloids, particularly the fistularin family isolated from marine sponges, have emerged as a significant area of interest for drug development. This technical guide provides a comprehensive analysis of the biological activity profile of 11-epi-Fistularin 3 and its related stereoisomers. We delve into the nuanced differences in their cytotoxic, antiproliferative, and anti-inflammatory activities, underpinned by detailed experimental protocols and mechanistic insights. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering a blend of synthesized data, field-proven methodologies, and future-facing perspectives on this promising class of marine-derived compounds.
Introduction: The Fistularin Family of Bromotyrosine Alkaloids
Fistularin-3 and its stereoisomers are complex brominated tyrosine-derived alkaloids predominantly isolated from marine sponges of the order Verongida, such as those from the genera Aplysina and Agelas.[1][2][3] These compounds are characterized by a central spiroisoxazoline core. The stereochemistry of these molecules, particularly at the C-11 and C-17 positions, plays a pivotal role in defining their biological activity.
11-epi-Fistularin-3 is a C-11 stereoisomer of Fistularin-3.[4][5] The subtle change in the spatial arrangement at this single chiral center can lead to significant variations in biological efficacy and cellular targets. This phenomenon of stereochemical influence has been observed in samples from different geographical locations, suggesting potential involvement of stereochemically flexible hydroxylase enzymes, possibly from associated microbial symbionts.[6] Understanding the distinct biological profiles of these stereoisomers is crucial for advancing them as potential therapeutic leads. This guide will explore these differences, focusing on cytotoxicity and anti-inflammatory action.
Cytotoxic and Antiproliferative Profile
The Fistularin-3 family has demonstrated significant, yet highly variable, cytotoxic activity against a range of cancer cell lines. The stereochemical configuration, particularly at the C-11 position, appears to be a critical determinant of this activity.
Comparative Cytotoxicity Data
The cytotoxic potential of 11-epi-Fistularin 3 and its analogs is often cell-line specific. For instance, while Fistularin-3 shows broad activity, 11-epi-Fistularin-3 displays a more targeted cytotoxic profile.[1] 11-epi-Fistularin-3 has shown moderate cytotoxicity towards cultured breast cancer cells, with IC50 values of 5.9 µg/mL for BC1 cells and 4.5 µg/mL for ZR-75-1 cells.[1][4] Notably, it was found to be non-cytotoxic to KB cells (IC50 > 20 μg/mL).[1][4] In contrast, its parent compound, Fistularin-3, is more active in repressing the cell cycle and inducing apoptosis in hematologic malignancy cell lines compared to its derivative, 11-Deoxyfistularin-3.[7][8]
| Compound | Cell Line | Activity (IC50) | Citation |
| 11-epi-Fistularin-3 | BC1 (Breast Cancer) | 5.9 µg/mL | [1][4] |
| ZR-75-1 (Breast Cancer) | 4.5 µg/mL | [1][4] | |
| KB (Oral Cancer) | > 20 µg/mL | [1][4][5] | |
| Fistularin-3 | Jurkat E6.1 (T-cell Leukemia) | 7.39 µM | [7][8] |
| U937 (Histiocytic Lymphoma) | 8.10 µM | [7][8] | |
| 11-Deoxyfistularin-3 | MCF-7 (Breast Cancer) | 17 µg/mL | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[9][10] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 11-epi-Fistularin 3) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (typically 48-72 hours).[9] Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.[11]
-
MTT Incubation: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Metabolically active cells will convert MTT into formazan crystals.[9][10]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[9]
Causality Behind Experimental Choices: The 48-72 hour incubation period is chosen to allow for multiple cell doubling times, ensuring that the assay captures both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects. The use of both positive and negative controls is essential for validating the assay's performance and ensuring that observed effects are due to the test compound and not other experimental variables.
Workflow for Antiproliferative Compound Screening
The discovery and validation of antiproliferative agents from natural sources follow a structured pipeline, moving from broad initial screens to specific mechanistic studies.[9][12]
Caption: Inhibition of the NF-κB signaling pathway by 11-epi-Fistularin 3 stereoisomers.
Conclusion and Future Directions
The stereoisomers of Fistularin-3, particularly 11-epi-Fistularin 3, represent a compelling class of marine natural products with dual-action potential as both cytotoxic and anti-inflammatory agents. The data clearly indicate that stereochemistry is a critical driver of biological function, dictating not only the potency but also the specific cellular targets of these molecules. The selective cytotoxicity of 11-epi-Fistularin 3 against certain breast cancer cell lines, coupled with its potent inhibition of the NF-κB inflammatory pathway, highlights its potential for development as a targeted therapeutic.
Future research should focus on several key areas:
-
Comprehensive Stereoisomer Synthesis: Total synthesis of a complete library of Fistularin-3 stereoisomers is necessary to conduct a thorough structure-activity relationship (SAR) study. This will elucidate the precise structural requirements for both cytotoxic and anti-inflammatory activities.
-
Target Deconvolution: While NF-κB is a confirmed target for the anti-inflammatory action, the specific molecular targets responsible for the cytotoxic effects remain to be fully identified.
-
Preclinical Evaluation: Promising stereoisomers should be advanced into preclinical animal models for both oncology and inflammatory diseases (e.g., inflammatory bowel disease, rheumatoid arthritis) to evaluate in vivo efficacy, pharmacokinetics, and safety profiles.
The intricate relationship between stereochemical structure and biological activity in the Fistularin-3 family underscores the vast, untapped potential of marine natural products in modern drug discovery.
References
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Carballo, J. L., Hernández-Inda, Z. L., Pérez, P., & García-Grávalos, M. D. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. BMC Biotechnology, 2, 17. [Link]
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Folmer, F., Jaspars, M., Solano, G., Cristofanon, S., Henry, E., Tabudravu, J. N., ... & Diederich, M. (2009). The inhibition of TNF-α induced NF-κB activation by marine natural products. Biochemical Pharmacology, 78(6), 592-606. [Link]
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Kim, T. H., Kim, H. S., Le, T. H., Nguyen, T. H. A., Tran, T. T. H., Kim, N. Y., ... & Rho, J. R. (2021). Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation. Marine Drugs, 19(3), 170. [Link]
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Folmer, F., et al. (2009). The inhibition of TNF-α-induced NF-κB activation by marine natural products. University of the South Pacific Repository. [Link]
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Carballo, J. L., et al. (2002). A comparison between two brine shrimp assays to detect in vitro cytotoxicity in marine natural products. ResearchGate. [Link]
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Blunt, J. W., Copp, B. R., Munro, M. H. G., Northcote, P. T., & Prinsep, M. R. (2012). Marine Natural Products Targeting Nuclear Factor κB. In Taylor & Francis eBooks. [Link]
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Ren, Y., & Zhang, W. (2017). Cytotoxic Natural Products from Marine Sponge-Derived Microorganisms. Marine Drugs, 15(3), 68. [Link]
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Folmer, F., et al. (2009). The inhibition of TNF-α-induced NF-κB activation by marine natural products. ResearchGate Request PDF. [Link]
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Chen, H., et al. (2024). Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity. MDPI. [Link]
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Rangel-López, E., et al. (2013). Cytotoxic effects of Fisturalin-3 and 11-Deoxyfisturalin-3 on Jurkat and U937 cell lines. PubMed. [Link]
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König, G. M., & Wright, A. D. (1993). Agelorins A and B, and 11-epi-fistularin-3, three new antibacterial fistularin-3 derivatives from the tropical marine sponge Agelas oroides. Heterocycles, 36(6), 1351. [Link]
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Li, Y., et al. (2015). Novel flavonoids with anti-proliferative activities against breast cancer cells. PMC. [Link]
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Izzati, M., et al. (2022). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. PMC. [Link]
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Chen, Y. C., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. [Link]
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Kim, T. H., et al. (2021). Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation. PubMed. [Link]
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Al-Ostath, A. I., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PMC. [Link]
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Potey, L. C., et al. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Flavone Derivatives. Bentham Science. [Link]
-
Rogers, E. W., et al. (2005). Stereochemical heterogeneity in Verongid sponge metabolites. Absolute stereochemistry of (+)-fistularin-3 and (+)-11-epi-fistularin-3 by microscale LCMS-Marfey's analysis. PubMed. [Link]
-
Florean, C., et al. (2016). Chemistry of Sponges, VII. 11,19-Dideoxyfistularin 3 and 11-Hydroxyaerothionin, Bromotyrosine Derivatives from Pseudoceratina durissima. ResearchGate. [Link]
-
Gunasekera, S. P., & Cross, S. S. (1992). Fistularin 3 and 11-ketofistularin 3. Feline leukemia virus active bromotyrosine metabolites from the marine sponge Aplysina archeri. Journal of Natural Products, 55(4), 509-512. [Link]
-
Compagnone, R. S., et al. (1999). 11-Deoxyfistularin-3, a new cytotoxic metabolite from the Caribbean sponge Aplysina fistularis insularis. Journal of Natural Products, 62(10), 1443-1444. [Link]
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Moles, J., et al. (2020). Bioactive Compounds from Marine Heterobranchs. PMC. [Link]
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Chen, Y. H., et al. (2016). Cytotoxicity of 11-epi-Sinulariolide Acetate Isolated from Cultured Soft Corals on HA22T Cells through the Endoplasmic Reticulum Stress Pathway and Mitochondrial Dysfunction. MDPI. [Link]
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Kim, T. H., et al. (2021). Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation. NCBI. [Link]
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Jean, Y. H., et al. (2013). A Soft Coral-Derived Compound, 11-epi-Sinulariolide Acetate Suppresses Inflammatory Response and Bone Destruction in Adjuvant-Induced Arthritis. ResearchGate. [Link]
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Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. [Link]
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Lirio, G. A. V., et al. (2019). Biological Activity and Chemical Profiling of Terrestrial and Freshwater Cyanobacteria from the Philippines. Philippine Journal of Science, 148(2), 241-250. [Link]
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Jean, Y. H., et al. (2013). A soft coral-derived compound, 11-epi-sinulariolide acetate suppresses inflammatory response and bone destruction in adjuvant-induced arthritis. PubMed. [Link]
-
Synapse, P. (2024). What are EP3 agonists and how do they work?. Patsnap Synapse. [Link]
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Wu, H., et al. (2021). Applications and Mechanism of 3‐Hydroxybutyrate (3HB) for Prevention of Colonic Inflammation and Carcinogenesis as a Food Supplement. ResearchGate. [Link]
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Broussard, K., et al. (2004). E-prostanoid-3 receptors mediate the proinflammatory actions of prostaglandin E2 in acute cutaneous inflammation. PubMed. [Link]
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The Stereochemical Odyssey of Fistularin-3: From Ambiguity to Absolute Definition
[1]
Executive Summary
Fistularin-3 is a brominated tyrosine alkaloid first isolated in 1979 from the marine sponge Aplysina fistularis forma fulva.[1] While its gross connectivity was established early, the molecule represents a classic case study in the challenges of stereochemical assignment in natural products. Possessing six chiral centers—four within two distal spiroisoxazoline units and two on a flexible acyclic linker—Fistularin-3 defied complete stereochemical definition for over two decades.
This guide details the historical and technical progression of its structural elucidation. It highlights the transition from initial NMR-based proposals to the definitive use of microscale LCMS-Marfey’s analysis and Mosher’s ester methodology, which ultimately revealed that "Fistularin-3" is not a single static entity but often a mixture of naturally occurring stereoisomers (e.g., 11-epi-fistularin-3).
Part 1: The Era of Ambiguity (1979–2000s)
The Discovery
In 1979, Gopichand and Schmitz isolated a pharmacologically active metabolite from Aplysina fistularis forma fulva.[1] The compound, named Fistularin-3, exhibited significant cytotoxicity and antiviral activity (later shown against feline leukemia virus).
-
Gross Structure: The team utilized 1H and 13C NMR to propose a pseudo-dimeric structure consisting of two spiroisoxazoline (spiro[4.5]deca-2,7,9-triene) units connected by a doubly hydroxylated alkyl chain.
-
The Stereochemical Gap: While the connectivity was robust, the absolute configuration of the chiral centers was left largely undefined. The spiro centers (C1/C6 and C1'/C6') were assumed to follow the pattern of related compounds like aerothionin, but the secondary alcohols on the linker (C11 and C17) presented a significant challenge.
The Technical Challenge
The difficulty in assigning the stereochemistry of Fistularin-3 stemmed from three factors:
-
Symmetry & Distance: The molecule is nearly symmetric. The two chiral spiro systems are separated by a long, flexible chain, preventing through-space NMR correlations (NOE) between the "heads" of the molecule.
-
Signal Overlap: The 1H NMR signals for the C11 and C17 protons often overlap or show higher-order coupling, making J-coupling analysis difficult.
-
Natural Heterogeneity: Unlike many biosynthetic pathways that produce a single enantiomer, the enzymes responsible for hydroxylating the linker chain (likely non-heme iron halogenases/hydroxylases) appeared to be "promiscuous," producing mixtures of epimers in nature.
Part 2: The Analytical Turning Point (2005)
The ambiguity was resolved not by total synthesis, but by advanced chemical degradation and derivatization techniques. The pivotal study came in 2005 from Rogers, Molinski, and colleagues , who hypothesized that the conflicting spectral data in the literature was due to stereochemical heterogeneity.
The Rogers-Molinski Protocol (Marfey's Analysis)
To resolve the configuration at C11 and C17, the researchers needed to isolate the chiral center from the rest of the complex molecule.
Experimental Logic:
-
Hydrolysis: Acid hydrolysis breaks the amide bonds, releasing the central chain as a diamino-diol fragment.
-
Derivatization: The resulting amines are reacted with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA).
-
LCMS Comparison: The L-FDAA derivatives are diastereomers. They can be separated by HPLC/MS and compared against synthetic standards of known configuration.
Key Finding: The study revealed that "Fistularin-3" samples from different geographic locations (Australia vs. Caribbean) had different ratios of stereoisomers.[2] They formally defined:
Part 3: Definitive Absolute Configuration (2021)[1]
While the 2005 study resolved the C11 issue, a complete assignment of all six centers (including C17) required further precision. In 2021, Shin et al. isolated a new stereoisomer from Ecionemia acervus and applied the Modified Mosher’s Method .
The Mosher's Protocol
This method determines the absolute configuration of secondary alcohols (C11 and C17) by converting them into diastereomeric esters using chiral MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) chlorides.
The Mechanism:
-
The molecule is reacted separately with (R)- and (S)-MTPA-Cl.
-
The anisotropy of the phenyl ring in the MTPA group causes systematic shifts in the 1H NMR signals of nearby protons.
-
The difference in chemical shift (
) allows the deduction of the spatial arrangement of substituents.
Result: The study fully defined a new isomer, SR-Fistularin-3 , with the configuration 1(R), 6(S), 1′(R), 6′(S), 11(S), 17(R) .[1][3] This contrasted with the previously known 11-epi-fistularin-3 (11R, 17S).[1][3]
Part 4: Visualization of the Discovery Logic
Diagram 1: The Stereochemical Timeline
Caption: Timeline of Fistularin-3 structural elucidation, highlighting the shift from gross structural assignment to precise stereochemical definition.
Diagram 2: Analytical Workflow for Stereochemical Assignment
Caption: Dual analytical workflow utilizing Marfey's and Mosher's methods to resolve the stereochemistry of the acyclic linker.
Part 5: Technical Protocols
Modified Mosher’s Method for Fistularin-3
Use this protocol to assign the absolute configuration of secondary alcohols at C11 and C17.
| Step | Procedure | Critical Note |
| 1. Preparation | Dissolve 1.0 mg of Fistularin-3 in 0.5 mL of anhydrous pyridine-d5. | Ensure strictly anhydrous conditions to prevent hydrolysis of the acid chloride. |
| 2. Reaction (S-Ester) | Add 10 µL of (R)-(-)-MTPA-Cl. Stir at RT for 12h. | (R)-MTPA-Cl yields the (S)-MTPA ester. |
| 3. Reaction (R-Ester) | In a separate vial, repeat with (S)-(+)-MTPA-Cl. | (S)-MTPA-Cl yields the (R)-MTPA ester. |
| 4. Analysis | Acquire 1H NMR (600 MHz) for both samples. | Focus on protons at C10, C12, C16, C18. |
| 5. Calculation | Calculate | Positive |
Microscale LCMS-Marfey’s Analysis
Use this protocol to distinguish between 11(S) and 11(R) isomers in a mixture.
-
Hydrolysis: Treat 0.2 mg of sample with 6 N HCl at 110 °C for 24 h. Dry under N2.
-
Derivatization: Resuspend in 50 µL H2O. Add 100 µL of 1% L-FDAA (in acetone) and 20 µL of 1 M NaHCO3. Heat at 40 °C for 1 h.
-
Quench: Neutralize with 10 µL of 2 N HCl. Dilute with MeCN.
-
LC-MS: Analyze on a C18 column (gradient MeCN/H2O + 0.1% Formic Acid).
-
Validation: Compare retention times (
) with authentic L-FDAA derivatives of synthetic standard diamines.-
Note: The L-FDAA derivative of the (S)-amine typically elutes differently than the (R)-amine due to intramolecular H-bonding differences.
-
References
-
Gopichand, Y., & Schmitz, F. J. (1979). Marine natural products: Fistularin-1, -2 and -3 from the sponge Aplysina fistularis forma fulva.[1][3] Tetrahedron Letters, 20(41), 3921–3924. Link[3]
-
Rogers, E. W., de Oliveira, M. F., Berlinck, R. G. S., König, G. M., & Molinski, T. F. (2005). Stereochemical Heterogeneity in Verongid Sponge Metabolites.[4] Absolute Stereochemistry of (+)-Fistularin-3 and (+)-11-epi-Fistularin-3 by Microscale LCMS-Marfey’s Analysis.[1][2][3] Journal of Natural Products, 68(6), 891–896.[4] Link
-
Shin, H. J., et al. (2021). Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation. Marine Drugs, 19(3), 170.[5] Link
-
Gunasekera, S. P., & Cross, S. S. (1992). Fistularin 3 and 11-ketofistularin 3.[6] Feline leukemia virus active bromotyrosine metabolites from the marine sponge Aplysina archeri.[6] Journal of Natural Products, 55(4), 509–512. Link
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Methodological & Application
Application Note: Isolation and Stereochemical Validation of (+)-11-epi-Fistularin 3 from Marine Sponges
Target Audience: Natural Product Chemists, Pharmacognosists, and Oncology Drug Development Professionals Content Type: Advanced Isolation Protocol & Mechanistic Guide
Executive Summary
The marine environment, particularly the sponge order Verongiida, is a prolific source of bromotyrosine-derived alkaloids. Among these, (+)-11-epi-Fistularin 3 has emerged as a high-value target due to its potent epigenetic modulating properties and synergistic anti-cancer activity. This application note details a robust, self-validating protocol for the extraction, chromatographic isolation, and rigorous stereochemical characterization of this compound from marine sponges (e.g., Suberea clavata or Agelas oroides).
Unlike standard isolation workflows, this guide emphasizes the causality behind solvent selection, the necessity of enzymatic inactivation, and the critical integration of microscale derivatization (Mosher’s method) to overcome the inherent spectroscopic ambiguities of fistularin stereoisomers.
Biological & Pharmacological Significance
This compound—fully designated as (+)-1(R), 6(S), 1′(R), 6′(S), 11(R), 17(S)-fistularin-3—exhibits profound pharmacological potential[1]. Recent oncology research has highlighted its capacity to modulate DNA methyltransferase 1 (DNMT1)[1]. More critically, it acts as a potent sensitizer in acute myeloid leukemia (AML). By downregulating myeloid cell leukemia-1 (Mcl-1) and inducing endoplasmic reticulum (ER) stress, this compound synergizes with Bcl-2 inhibitors (such as ABT-199/Venetoclax) to efficiently eradicate resistant AML cell lines.
Synergistic apoptotic pathway of this compound and ABT-199 in AML cells.
Mechanistic Rationale for Isolation Strategy
To ensure a self-validating and high-yield protocol, every step of the workflow is driven by the unique physicochemical properties of bromotyrosines:
-
Enzymatic Inactivation via Lyophilization: Marine sponges contain highly active native esterases and halogenases. If extracted wet, cellular compartmentalization is broken, leading to the rapid degradation of fistularin derivatives. Immediate flash-freezing and lyophilization of the biomass are mandatory to arrest enzymatic activity[2].
-
Solvent Polarity Targeting: A 1:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH) is utilized for exhaustive extraction. This specific ratio disrupts lipid membranes (via CH₂Cl₂) while effectively solvating the polar hydroxyl and iminoamide groups of the pentacyclic fistularin structure (via MeOH)[2].
-
The Necessity of Mosher's Derivatization: Standard 1D and 2D NMR are insufficient for the absolute stereochemical assignment of fistularin-3 stereoisomers. The signals for the C-11 and C-17 secondary carbinols heavily overlap, and the molecules exhibit high conformational flexibility[3]. Furthermore, suitable crystals for X-ray diffraction have never been successfully generated for these compounds[3]. Therefore, chemical degradation followed by Mosher's esterification (using R- and S-MTPA chloride) is the only definitive method to assign the (11R, 17S) configuration[1][3].
Experimental Protocols
Phase 1: Biomass Preparation & Extraction
-
Tissue Processing: Immediately upon collection, flash-freeze the Suberea clavata or Agelas oroides tissue in liquid nitrogen. Lyophilize for 48–72 hours until a constant dry weight is achieved.
-
Exhaustive Extraction: Macerate the freeze-dried sponge tissue. Extract exhaustively using a solvent mixture of CH₂Cl₂/MeOH (1:1, v/v) at room temperature (3 × 24 hours)[2].
-
Concentration: Filter the extract through Whatman No. 1 paper and concentrate under reduced pressure at ≤ 35 °C to prevent thermal degradation of the bromotyrosine alkaloids.
Phase 2: Chromatographic Fractionation
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled H₂O. Partition sequentially with n-hexane (to remove non-polar sterols and lipids) and Ethyl Acetate (EtOAc). The EtOAc fraction will contain the enriched bromotyrosine alkaloids.
-
Solid Phase Extraction (SPE): Load the dried EtOAc fraction onto a pre-conditioned C18 SPE cartridge. Elute using a step gradient of H₂O/MeOH (from 100:0 to 0:100). Collect the 50% and 75% MeOH fractions, which typically house the fistularin derivatives.
Phase 3: RP-HPLC Purification
-
Column Selection: Utilize a semi-preparative Reversed-Phase C18 column (e.g., Waters µBondapak C18, 7.8 × 300 mm, 7 µm).
-
Isocratic Elution: Run an isocratic elution using 45:55 H₂O/MeOH at a flow rate of 2.0 mL/min. Monitor UV absorbance at 254 nm and 285 nm (characteristic for conjugated brominated phenolic rings).
-
Collection: this compound typically elutes as a distinct peak. Collect, pool, and lyophilize the fractions.
Workflow for the isolation of this compound from marine sponges.
Phase 4: Stereochemical Validation (Self-Validating QC)
To ensure the isolated compound is indeed the (+)-11-epi stereoisomer and not the standard (+)-fistularin-3, execute the following QC cascade:
-
ECD Spectroscopy: Record the Electronic Circular Dichroism (ECD) spectrum in MeOH. Confirm the absolute configurations of the spiroisoxazole moiety ((R)C-1, (R)C-10, (S)C-6, (S)C-6') by observing characteristic positive Cotton effects at 253 nm (Δε +7.5) and 285 nm (Δε +8.0)[3].
-
Microscale Hydrolysis: Hydrolyze a 2 mg aliquot of the purified compound with aqueous trifluoroacetic acid (TFA) at 120 °C overnight. This cleaves the molecule to yield the 1,2-aminopropanediol derivative bearing the C-11 carbinol[3].
-
Mosher’s Esterification: React the hydrolysate separately with (R)-(-)- and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride in anhydrous pyridine.
-
NMR Analysis: Calculate the Δδ (δS - δR) values from the ¹H NMR spectra of the MTPA esters to definitively assign the C-11(R) and C-17(S) absolute configurations[1][3].
Data Presentation
Table 1: Typical Extraction & Partitioning Yields (Based on 100g Dry Biomass)
| Fraction / Step | Solvent System | Yield (g) | Mass % of Dry Sponge | Target Compound Enrichment |
| Crude Extract | CH₂Cl₂ / MeOH (1:1) | 12.50 | 12.5% | Low |
| Hexane Partition | n-Hexane / H₂O | 4.20 | 4.2% | None (Lipids) |
| EtOAc Partition | EtOAc / H₂O | 3.85 | 3.85% | High (Bromotyrosines) |
| SPE Fraction | H₂O / MeOH (25:75) | 0.95 | 0.95% | Very High |
| Purified Isolate | RP-HPLC Peak | 0.045 | 0.045% | >98% this compound |
Table 2: RP-HPLC Parameters for Final Purification
| Parameter | Specification |
| Column | Semi-prep C18 (7.8 × 300 mm, 7 µm) |
| Mobile Phase | Isocratic 45:55 H₂O / MeOH |
| Flow Rate | 2.0 mL / min |
| Detection | UV/Vis Diode Array (λ = 254 nm, 285 nm) |
| Injection Volume | 100 µL (Sample dissolved in mobile phase) |
| Column Temperature | 25 °C (Ambient) |
References
1.2 - Heterocycles[2] 2.1 - Marine Drugs / Ifremer[1] 3. - CNRS 4.3 - IRD[3]
Sources
Application Note: High-Purity Isolation of Brominated Tyrosine Alkaloids via RP-HPLC
Abstract & Scope
Brominated tyrosine alkaloids (e.g., Aeroplysinin-1, Isofistularin-3, Bastadins) are a distinct class of marine natural products predominantly isolated from sponges of the order Verongida.[1][2][3] These compounds exhibit potent antimicrobial, cytotoxic, and antifouling activities. However, their purification is complicated by structural similarity (isomers), sensitivity to oxidation, and the high salt content of the marine matrix.
This guide provides a validated workflow for the extraction, method development, and semi-preparative scale-up of these alkaloids. It emphasizes the exploitation of halogen-specific interactions and isotope pattern recognition to validate isolation success.
Chemical Context & Challenges
The "Heavy Atom" Advantage
Unlike standard organic small molecules, brominated alkaloids possess distinct physicochemical traits useful for purification:
-
Mass Defect & Isotope Pattern: The natural abundance of
and (approx. 1:1) creates a "fingerprint" in Mass Spectrometry (MS). A dibrominated compound like Aeroplysinin-1 ( ) shows a characteristic 1:2:1 triplet pattern, serving as an internal validation tool during fractionation. -
Halogen Bonding: The bromine atoms act as Lewis acids (sigma-hole), allowing for specific
-halogen interactions. This makes Phenyl-Hexyl stationary phases often superior to C18 for separating close isomers.
Workflow Overview
The following diagram illustrates the decision matrix for isolating brominated alkaloids from crude sponge extracts.
Caption: Figure 1: End-to-end isolation workflow emphasizing the critical desalting step and iterative column scouting.
Protocol 1: Extraction and Desalting (Pre-HPLC)
Objective: Remove marine salts (which crash HPLC pumps) and non-polar lipids (which foul columns) before injection.
Reagents
-
Solvent A: HPLC-grade Methanol (MeOH)
-
Solvent B: Dichloromethane (DCM)
-
Resin: Diaion HP-20 or C18 Flash Cartridge
Procedure
-
Lyophilization: Freeze-dry the sponge tissue (Aplysina sp. or similar) to remove water weight.
-
Maceration: Extract 10g of dried tissue with 100mL MeOH:DCM (1:1) for 24 hours.
-
Why: DCM disrupts cell membranes; MeOH solubilizes the polar alkaloids.
-
-
Desalting (Critical Step):
-
Evaporate organic solvents to yield a gum.
-
Resuspend in 10% MeOH/H2O.
-
Load onto a pre-conditioned C18 SPE cartridge .[4]
-
Wash 1: 100% Water (Elutes salts/sugars).
-
Wash 2: 20% MeOH (Elutes very polar primary metabolites).
-
Elution: 100% MeOH (Collects Brominated Alkaloids).
-
Wash 3: 100% DCM (Elutes fats/sterols - Discard or store separately).
-
Protocol 2: Analytical Method Scouting
Objective: Determine the optimal stationary phase for separation of isomers (e.g., separating Aerothionin from Homoaerothionin).
Experimental Setup
-
System: UHPLC or HPLC with DAD (Diode Array Detector).
-
Wavelengths: 254 nm (general aromatic), 280 nm (phenolic max), 210 nm (amide bonds).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[5]
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.
-
Expert Note: TFA is preferred over Formic Acid here because it suppresses silanol interactions more effectively for the amine/amide functionalities common in these alkaloids, resulting in sharper peaks.
-
Column Comparison Strategy
Run the same gradient (10% B to 100% B over 20 min) on two columns:
| Parameter | Column A (Standard) | Column B (Selective) |
| Type | C18 (Octadecyl) | Phenyl-Hexyl |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Target | General separation based on polarity | Separation of aromatic isomers |
| Result | Good for broad polarity range | Superior for brominated phenols |
Recommendation: If peaks co-elute on C18, switch to Phenyl-Hexyl immediately. The bromine atoms on the tyrosine ring interact strongly with the phenyl phase, often resolving isomers that C18 cannot separate.
Protocol 3: Semi-Preparative Scale-Up
Objective: Scale the analytical method to isolate mg-quantities of pure compound.
The "Linear Scale-Up" Calculation
To maintain the resolution achieved in Protocol 2, keep the Linear Velocity constant, not just the flow rate.
-
Analytical: 4.6 mm ID column, 1.0 mL/min.
-
Semi-Prep: 10.0 mm ID column.
-
Calculated Flow:
.
Injection Strategy: "Sandwich Injection"
Brominated alkaloids often have poor solubility in pure water but will precipitate in pure organic solvent if the buffer is high.
-
Dissolve sample in 50:50 DMSO:MeOH (high solubility).
-
Sandwich: Draw 50
L Mobile Phase A (Water) -> Draw Sample -> Draw 50 L Mobile Phase A. -
-
Why: This plugs the sample between weak solvents, focusing the band at the head of the column and preventing "peak fronting."
-
Troubleshooting & Optimization
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Split Peaks | Sample solvent too strong (e.g., 100% MeOH injection). | Dilute sample with water or use "Sandwich Injection." |
| Tailing | Interaction with residual silanols on silica. | Increase TFA to 0.1% or add 10mM Ammonium Acetate. |
| Baseline Drift | UV absorption of TFA at 210nm. | Switch to Phosphoric Acid (if not using MS) or subtract blank run. |
| Ghost Peaks | Carryover of lipophilic sponge metabolites. | Run a "Sawtooth" wash (95% B for 5 min) between runs. |
Decision Logic for Purity
Use the following logic to confirm you have the correct peak before drying down fractions.
Caption: Figure 2: Validation logic using UV spectral matching and Bromine isotope signatures.
References
-
Marine Drugs (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. [Link]
-
Journal of Natural Products (2013). Bromotyrosine Alkaloids from the Australian Marine Sponge Pseudoceratina verrucosa. [Link]
-
Marine Drugs (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
Sources
- 1. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. teledyneisco.com [teledyneisco.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: Kinetic Characterization of (+)-11-epi-Fistularin 3 as a Non-Nucleoside DNMT1 Inhibitor
Executive Summary
This application note details the protocol for evaluating (+)-11-epi-Fistularin 3 , a brominated tyrosine alkaloid derived from marine sponges (e.g., Aplysina and Suberea species), as a potent inhibitor of DNA Methyltransferase 1 (DNMT1) . Unlike nucleoside analogs (e.g., 5-azacytidine) that require DNA incorporation and exhibit high cytotoxicity, this compound acts as a non-nucleoside inhibitor. This guide provides a validated, fluorescence-based high-throughput screening (HTS) workflow to determine the half-maximal inhibitory concentration (IC50) and mode of inhibition, ensuring precise differentiation from its stereoisomer, Fistularin-3.
Scientific Background & Mechanism[1][2][3][4][5][6][7]
The Target: DNMT1
DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during DNA replication.[1][2][3] It transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues within CpG dinucleotides. Overexpression of DNMT1 is frequently observed in solid tumors, leading to the silencing of tumor suppressor genes.
The Compound: this compound[9][10]
-
Class: Bromotyrosine Alkaloid (Isoxazoline derivative).[4]
-
Source: Marine sponges (Aplysina archeri, Agelas oroides).
-
Stereochemistry: The "11-epi" designation refers to the specific configuration at the C11 chiral center. Literature suggests stereochemical heterogeneity in natural samples; therefore, using chirally pure this compound is critical for reproducible IC50 data.
-
Mechanism of Action (MoA): Unlike substrate analogs, this compound is predicted to bind to the catalytic pocket or the DNA-binding cleft of DNMT1, sterically hindering the enzyme-DNA interaction without requiring metabolic activation.
Pathway Visualization
The following diagram illustrates the inhibition mechanism and the assay principle.
Figure 1: Mechanism of DNMT1 inhibition by this compound. The compound prevents the transfer of the methyl group to the DNA substrate.
Experimental Protocol: Fluorometric DNMT1 Inhibition Assay
This protocol utilizes a universal DNMT activity/inhibition assay kit (e.g., EpiGentek or BPS Bioscience equivalent) adapted for marine alkaloid screening.
Materials & Reagents
| Reagent | Specification | Storage |
| This compound | >98% Purity (HPLC); lyophilized | -20°C (Dark) |
| Recombinant DNMT1 | Human, active enzyme (full length or catalytic domain) | -80°C |
| Substrate | Cytosine-rich DNA or Poly(dI-dC) coated microplate | 4°C |
| Cofactor | S-adenosylmethionine (SAM) | -20°C |
| Primary Antibody | Anti-5-methylcytosine (5-mC) (Mouse/Rabbit mAb) | 4°C |
| Detection | HRP-conjugated Secondary Ab + Fluorogenic Substrate (ADHP) | 4°C |
| Solvent | DMSO (Anhydrous) | RT |
Compound Preparation (Critical Step)
-
Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.
-
Working Dilutions: Prepare serial dilutions (1:3) in assay buffer.
-
Note: Ensure the final DMSO concentration in the assay well is <1% (optimally 0.5%) to prevent solvent-induced enzyme denaturation.
-
Step-by-Step Assay Workflow
Phase 1: Enzymatic Reaction
-
Plate Setup: Use a 96-well strip plate pre-coated with the cytosine-rich DNA substrate.
-
Blank/Control:
-
No Inhibitor Control: Enzyme + Vehicle (DMSO).
-
No Enzyme Control: Buffer only (Background).
-
Positive Control: 5-Azacytidine or S-adenosylhomocysteine (SAH).
-
-
Inhibitor Addition: Add 2 µL of this compound working solutions (ranging from 0.1 µM to 100 µM final conc.) to appropriate wells.
-
Enzyme Addition: Add 25 µL of purified DNMT1 enzyme (approx. 50-100 ng/well) diluted in Assay Buffer.
-
Pre-Incubation: Incubate Inhibitor + Enzyme for 10 minutes at RT . This allows the alkaloid to bind the active site before the reaction starts.
-
-
Start Reaction: Add 25 µL of SAM (Cofactor) master mix to all wells.
-
Incubation: Cover with adhesive film and incubate at 37°C for 60-90 minutes .
Phase 2: Detection (Antibody Binding)
-
Wash: Remove reaction solution. Wash wells 3x with 150 µL 1X Wash Buffer.
-
Primary Antibody: Add 50 µL of Anti-5-mC antibody. Incubate 60 min at RT.
-
Wash: Wash wells 3x with 1X Wash Buffer.
-
Secondary Antibody: Add 50 µL of Detection Antibody (HRP-conjugated). Incubate 30 min at RT.
-
Wash: Wash wells 4x with 1X Wash Buffer.
Phase 3: Signal Readout
-
Development: Add 50 µL of Fluorescence Developer Solution. Incubate 2-10 min away from light.
-
Measurement: Read fluorescence on a microplate reader.
-
Excitation: 530 nm
-
Emission: 590 nm[5]
-
Assay Workflow Diagram
Figure 2: Step-by-step fluorometric assay workflow for DNMT1 inhibition screening.
Data Analysis & Interpretation
Calculation of Inhibition
Calculate the Relative Fluorescence Units (RFU) for each well.
-
Average: Calculate the mean RFU for triplicates.
-
Background Subtraction:
-
% Inhibition:
IC50 Determination
Plot the Log[Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.
-
Expected Results: this compound typically exhibits an IC50 in the micromolar range (approx. 5–50 µM) , depending on the enzyme source and purity.
-
Validation: If IC50 > 100 µM, the compound may be degraded or inactive.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing | Increase wash steps to 4-5 times; ensure complete aspiration. |
| Low Signal | Enzyme degradation | Use fresh enzyme aliquots; avoid freeze-thaw cycles. |
| No Inhibition | Compound precipitation | Check solubility in DMSO; ensure final assay buffer does not crash out the compound. |
| High Variability | Pipetting error / Evaporation | Use calibrated multi-channel pipettes; seal plate tightly during 37°C incubation. |
References
-
Floresta, G., et al. (2018). "Marine Drugs as a Source of New DNMT1 Inhibitors: A Virtual Screening Study Supported by In Vitro Validation." Marine Drugs, 16(11), 447.
-
Pejin, B., et al. (2014). "In vitro evaluation of the DNA methyltransferase 1 inhibitory activity of certain marine sponge metabolites." Natural Product Research, 28(14), 1106-1109.
-
Rogers, E. W., et al. (2005). "Stereochemical heterogeneity in Verongid sponge metabolites. Absolute stereochemistry of (+)-fistularin-3 and (+)-11-epi-fistularin-3." Journal of Natural Products, 68(6), 891-896.
-
EpigenTek. "EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric) User Guide."
Sources
- 1. cardoso-lab.org [cardoso-lab.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. DNMT1 Activity/Inhibition Assay Kit (Fluorometric) (KA1516): Novus Biologicals [novusbio.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. epigentek.com [epigentek.com]
Preparation of (+)-11-epi-Fistularin 3 stock solutions for cell culture
Application Note: Preparation and Handling of (+)-11-epi-Fistularin 3 Stock Solutions for Cell Culture Assays
Abstract & Scientific Rationale
This compound is a complex, brominated tyrosine alkaloid originally isolated from marine sponges (e.g., Aplysina and Agelas species). It has gained significant attention in drug discovery for its potency as a DNA Methyltransferase 1 (DNMT1) inhibitor, its cytotoxicity against breast cancer cell lines (e.g., MCF-7), and its antiviral potential against SARS-CoV-2 and Feline Leukemia Virus.
The Challenge: Like many high-molecular-weight marine natural products, this compound exhibits high lipophilicity and poor aqueous solubility. Improper solubilization leads to "silent precipitation"—where the compound crashes out upon contact with aqueous culture media, forming micro-crystals that are invisible to the naked eye but result in erratic IC50 data and false negatives. Furthermore, the spiroisoxazoline moiety within the structure is sensitive to hydrolytic ring-opening under basic conditions.
This guide provides a standardized, self-validating protocol to ensure maximum bioavailability and reproducibility in cellular assays.
Physicochemical Profile & Safety
Before handling, verify the specific batch data. Bromination patterns can vary slightly between isolation batches (tetra- vs. hexabrominated forms).
| Parameter | Specification | Critical Note |
| Compound Name | This compound | Stereoisomer of Fistularin 3 |
| CAS Number | 73622-22-7 (Generic) | Verify specific isomer CAS on vial |
| Formula | C₃₁H₃₀Br₆N₄O₁₁ (Typical) | Check Label: MW often varies (1112–1114 g/mol ) |
| Molecular Weight | ~1114.0 g/mol | Used for calculations below |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Anhydrous, Sterile Filtered (≥99.9%) |
| Max Solubility | ~20–50 mM in DMSO | Do not attempt aqueous stock |
| Storage | -20°C or -80°C | Protect from light (Amber vials) |
Protocol A: Preparation of 10 mM Master Stock Solution
Objective: Create a stable, concentrated master stock in 100% DMSO. Reagents: this compound (Solid), Anhydrous DMSO (Cell culture grade).
Step-by-Step Methodology
-
Environmental Control:
-
Work in a dim environment or use amber tubes. Brominated compounds are photosensitive.
-
Use an anti-static gun on the weighing boat. Marine alkaloids are often fluffy, static-charged powders that "jump" during weighing.
-
-
Calculations (Example):
-
Target Concentration: 10 mM
-
Mass Available: 1.0 mg
-
MW: 1114.0 g/mol [1]
-
Formula:
-
Calculation:
-
Action: Dissolve 1.0 mg of powder in 89.8 µL of DMSO.
-
-
Solubilization:
-
Add the calculated volume of DMSO directly to the vial containing the powder (to avoid transfer losses).
-
Vortex: 30 seconds at medium speed.
-
Sonication: If visual particulates remain, sonicate in a water bath at room temperature for 2 minutes. Do not heat above 30°C.
-
-
Sterility & Aliquoting:
-
Do not filter small volumes (<500 µL) through a syringe filter; you will lose significant compound to membrane adsorption.
-
Instead, ensure the DMSO is sterile and handle aseptically.
-
Aliquot into single-use volumes (e.g., 10 µL) in sterile, amber PCR tubes.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.
-
Protocol B: Serial Dilution for Cell Treatment (The "Step-Down" Method)
The Trap: Injecting 10 mM DMSO stock directly into a cell culture well (aqueous) often causes immediate precipitation at the injection site. The Solution: Use an intermediate dilution step.
Workflow Logic
Caption: Step-down dilution strategy to prevent hydrophobic shock precipitation.
Procedure:
-
Thaw: Thaw the 10 mM stock at Room Temperature (RT). Vortex ensuring homogeneity.
-
Intermediate Dilution (100x):
-
Prepare a tube with 990 µL of pre-warmed culture media (e.g., RPMI-1640).
-
While vortexing the media gently, slowly add 10 µL of the 10 mM Stock.
-
Result: 100 µM solution (1% DMSO).
-
Observation: Check for turbidity. If cloudy, the compound has crashed. (If so, use pure DMSO for the intermediate step, then dilute to media).
-
-
Final Treatment:
-
Add the Intermediate Solution to your cell wells.
-
Example: To achieve 1 µM final concentration, add 10 µL of Intermediate (100 µM) to 990 µL of cell suspension.
-
Final DMSO: 0.01% (Non-toxic).
-
Quality Control & Troubleshooting
| Issue | Diagnosis | Corrective Action |
| Cloudiness in Media | Compound precipitation (Hydrophobic shock). | Perform intermediate dilution in DMSO first, or warm media to 37°C before addition. |
| Loss of Activity | Hydrolysis of spiroisoxazoline ring. | Check pH of media.[2] Ensure pH < 7.6. Avoid long-term storage in aqueous buffers. |
| Yellowing of DMSO | Oxidation/Light damage. | Discard stock. Ensure storage in amber vials under inert gas (Argon/N2). |
Self-Validation Step: Before treating valuable cells, prepare a "dummy" dilution in a clear cuvette with PBS. Measure Absorbance at 280nm and 320nm. If the OD increases significantly over 1 hour (baseline drift), micro-precipitation is occurring.
Mechanism of Action Visualization
This compound acts primarily by inhibiting DNMT1, preventing the maintenance of DNA methylation patterns, leading to the re-expression of silenced tumor suppressor genes.
Caption: Pharmacological pathway of this compound leading to tumor suppressor reactivation.
References
-
PubChem. (2025). Fistularin 3 Compound Summary (CID 10260646). National Library of Medicine. [Link]
-
Rogers, E. W., et al. (2005). Stereochemical heterogeneity in Verongid sponge metabolites.[3] Absolute stereochemistry of (+)-fistularin-3 and (+)-11-epi-fistularin-3.[4][3] Journal of Natural Products.[5] [Link]
-
Alhadrami, H. A., et al. (2021). Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. Marine Drugs.[5][6] [Link]
-
Florean, C., et al. (2020). Fistularin-3 and 11-ketofistularin-3: Feline leukemia virus active bromotyrosine metabolites.[7] Marine Drugs.[5][6] [Link]
Sources
- 1. Fistularin 3 | C31H30Br6N4O11 | CID 10260646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereochemical heterogeneity in Verongid sponge metabolites. Absolute stereochemistry of (+)-fistularin-3 and (+)-11-epi-fistularin-3 by microscale LCMS-Marfey's analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation [mdpi.com]
- 5. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fistularin 3 and 11-ketofistularin 3. Feline leukemia virus active bromotyrosine metabolites from the marine sponge Aplysina archeri - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separating (+)-11-epi-Fistularin 3 from Fistularin 3 via HPLC
Welcome to the technical support center for the chromatographic separation of Fistularin 3 and its diastereomer, (+)-11-epi-Fistularin 3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of these complex marine natural products.
Introduction: The Challenge of Separating Diastereomers
Fistularin 3, a brominated tyrosine derivative isolated from marine sponges, and its epimer, this compound, present a significant purification challenge.[1][2] As diastereomers, they share the same molecular formula and connectivity but differ in the spatial arrangement at one of several chiral centers.[3] This subtle structural difference results in very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.[4][5] Effective separation is, however, crucial for accurate biological evaluation and drug development, as different stereoisomers can exhibit distinct pharmacological activities.[6][7]
This guide provides a structured approach to troubleshooting and optimizing your HPLC method for the successful resolution of Fistularin 3 and this compound.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the HPLC separation of Fistularin 3 and its epimer.
Problem 1: Poor or No Resolution Between Fistularin 3 and this compound Peaks
Symptoms:
-
A single, broad peak is observed where two peaks are expected.
-
Peaks are significantly overlapped, preventing accurate quantification.
Root Causes and Solutions:
-
Inadequate Selectivity of the Stationary Phase: The primary reason for poor resolution of diastereomers is often the lack of differential interaction with the stationary phase.[8][9]
-
Solution 1: Employ a Chiral Stationary Phase (CSP). While these are diastereomers and can sometimes be separated on achiral phases, a CSP can enhance selectivity by introducing additional stereospecific interactions. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for this class of compounds.[10][11][12]
-
Solution 2: Evaluate Different Achiral Stationary Phases. If a CSP is not available, explore different achiral phases. A phenyl-hexyl or a cyano-bonded phase might offer different selectivity compared to a standard C18 column due to pi-pi or dipole-dipole interactions with the aromatic rings of the Fistularin molecules.[9]
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analytes and the stationary phase.[13]
-
Solution 1: Modify the Organic Solvent. If you are using acetonitrile, try switching to methanol or a mixture of the two. These solvents have different polarities and can alter the elution profile. Acetonitrile often provides sharper peaks.[14]
-
Solution 2: Adjust the Mobile Phase pH. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can suppress the ionization of phenolic hydroxyl groups on the Fistularin molecules.[14] This can lead to sharper peaks and potentially improve resolution. A pH range of 2.5-3.5 is a good starting point.[14]
-
Solution 3: Implement a Shallow Gradient. A slow, shallow gradient elution can significantly improve the separation of closely eluting compounds like diastereomers.[9][14] Experiment with reducing the rate of change of the organic solvent concentration over time.
-
-
Insufficient Column Efficiency: Low column efficiency leads to peak broadening, which can obscure the separation of closely eluting peaks.
Problem 2: Peak Tailing for One or Both Isomer Peaks
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Tailing factor greater than 1.5.
Root Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of the stationary phase can interact with basic functionalities in the analytes, causing peak tailing.[16]
-
Solution 1: Use an End-Capped Column. Modern, high-purity silica columns with effective end-capping minimize the number of free silanol groups.
-
Solution 2: Lower the Mobile Phase pH. As mentioned for improving resolution, an acidic mobile phase (pH ≤ 3) will protonate the silanol groups, reducing their interaction with the analytes.[16]
-
Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase.[16] However, be aware that this can affect selectivity and is not always compatible with mass spectrometry.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the Injection Volume or Dilute the Sample. [17]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak shape issues.[18]
Problem 3: Irreproducible Retention Times
Symptoms:
-
Significant shifts in retention times between consecutive injections or different analytical runs.
Root Causes and Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the pH, can lead to significant changes in retention times.[14]
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions can cause retention time drift.
-
Solution: Increase the Equilibration Time. Allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the first injection.[17]
-
-
Fluctuations in Temperature: Temperature can affect mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase.
-
Solution: Use a Column Oven. A thermostatted column compartment will ensure a stable operating temperature.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate Fistularin 3 and this compound?
A1: A good starting point would be a reverse-phase method using a C18 column. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is recommended.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention for moderately polar to nonpolar compounds.[19] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape.[14] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often gives sharper peaks than methanol.[14] |
| Gradient | 10-90% B over 30 minutes | A shallow gradient is crucial for separating closely related isomers.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible conditions.[17] |
| Detection | UV at 280 nm | Aromatic rings in Fistularin 3 provide strong UV absorbance. |
| Injection Vol. | 10 µL | A good starting volume to avoid column overload. |
Q2: Should I use a normal-phase or reverse-phase HPLC method?
A2: Reverse-phase HPLC is generally the preferred method for separating brominated tyrosine derivatives like Fistularin 3. These molecules have both hydrophobic (aromatic rings) and polar (hydroxyl, amide) groups, making them well-suited for separation on a C18 stationary phase with a polar mobile phase.[19] Normal-phase chromatography can also be explored, particularly with chiral stationary phases, but often requires non-polar, flammable, and more hazardous solvents.
Q3: How can I confirm the identity of the separated peaks?
A3: The most definitive way to identify the peaks is to use HPLC coupled with mass spectrometry (HPLC-MS). This will provide the mass-to-charge ratio of each eluting compound, confirming that they are indeed isomers of Fistularin 3. If you have access to pure standards of each epimer, you can also confirm their identity by comparing their retention times.
Q4: Can I use derivatization to improve the separation?
A4: Yes, derivatization is a viable strategy for separating diastereomers.[4][5][20][21] By reacting the mixture with a chiral derivatizing agent, you can convert the diastereomers into new diastereomeric derivatives that may be more easily separated on a standard achiral HPLC column. However, this adds extra steps to your workflow and requires careful selection of the derivatizing agent and reaction conditions.
Experimental Workflow and Visualization
The following diagram illustrates a systematic approach to developing and troubleshooting the HPLC separation of Fistularin 3 and its epimer.
Caption: A workflow for troubleshooting the HPLC separation of Fistularin 3 and its epimer.
References
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.
-
HPLC Troubleshooting Guide. SCION Instruments.
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed.
-
How to Reduce Peak Tailing in HPLC? Phenomenex.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS. Shodhbhagirathi @ IITR.
-
Fistularin 3 | C31H30Br6N4O11 | CID 10260646. PubChem.
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Chiral HPLC separation: strategy and approaches. Chiralpedia.
-
Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers. Benchchem.
-
How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
-
HPLC Troubleshooting - Tailing Peaks. Shimadzu.
-
Isomers and Recommended HPLC Columns for Effective Separation. MTC USA.
-
Unlocking Better Separations: A Practical Guide to Enhancing HPLC Resolution. Oreate AI.
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC International.
-
Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. ACS Publications.
-
Application Notes and Protocols for the Analysis of 11-Ketofistularin 3 by High-Performance Liquid Chromatography (HPLC). Benchchem.
-
Isolation of Marine Natural Products. Alfa Chemistry.
-
Strategies for Natural Products Isolation. Research and Reviews.
-
Advances in Marine Natural Product Characterisation and Separation Methodologies. MDPI.
-
Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation. MDPI.
-
CHROMATOGRAPHIC METHODS TO ISOLATE MARINE NATURAL PRODUCTS FROM SEAWEEDS. Eprints@CMFRI.
-
Fistularin 3 and 11-ketofistularin 3. Feline leukemia virus active bromotyrosine metabolites from the marine sponge Aplysina archeri. PubMed.
-
Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation. NCBI.
-
Chiral Separations. LCGC International.
-
Physicochemical properties and biological activity of the new antiviral substance. ResearchGate.
-
CHIRAL STATIONARY PHASES. Registech.
-
Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. NCBI.
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.
-
A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine. MDPI.
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Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate.
-
Colistin Sulfate Chiral Stationary Phase for the Enantioselective Separation of Pharmaceuticals Using Organic Polymer Monolithic Capillary Chromatography. MDPI.
-
HPLC analysis and cell surface receptor binding activities of the crude aqueous and methanolic extract of Sesamum indicum. NCBI.
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. NCBI.
-
Development and Validation of an Eco-friendly HPLC- UV-DAD Method for the Determination of Allopurinol in Pharmaceuticals with A. ResearchGate.
-
A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams. PubMed.
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Technical Support Center: Overcoming Solubility Challenges with (+)-11-epi-Fistularin 3
Welcome to the technical support center for (+)-11-epi-Fistularin 3. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimental work with this novel marine-derived compound. As a complex bromotyrosine alkaloid, this compound presents unique handling requirements. This document will equip you with the necessary knowledge to confidently prepare and utilize this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a bromotyrosine-derived alkaloid isolated from marine sponges.[1][2] Like many complex natural products, its large, hydrophobic structure contributes to poor aqueous solubility. This can pose a significant challenge for researchers, as achieving a desired concentration in aqueous buffers for biological assays is crucial for obtaining reliable and reproducible results.
Q2: What are the recommended starting solvents for dissolving this compound?
For initial solubilization, it is recommended to use a high-purity, anhydrous water-miscible organic solvent. Based on the chemical properties of related bromotyrosine alkaloids, the following solvents are suggested:
-
Dimethyl sulfoxide (DMSO): This is the most common and highly recommended solvent for preparing concentrated stock solutions of poorly water-soluble compounds for in vitro studies.[3]
-
Ethanol (EtOH): A less toxic alternative to DMSO, suitable for certain applications.
-
Methanol (MeOH): Often used during the extraction and purification of fistularin derivatives.[4]
Q3: How do I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an appropriate organic solvent is the first and most critical step. This stock solution can then be diluted into your aqueous experimental medium. A detailed protocol for preparing a DMSO stock solution is provided in the "Experimental Protocols" section below.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
This phenomenon, often termed "solvent shock," is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.[3] The "Troubleshooting Guide" section provides a step-by-step approach to resolving this issue, including strategies like serial dilution and the use of co-solvents.
Q5: Can I use sonication or warming to help dissolve the compound?
Gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective methods to aid in the dissolution of this compound in the initial organic solvent.[3] However, it is crucial to monitor the compound for any signs of degradation. Avoid aggressive or prolonged heating.
Q6: What is the stability of this compound in solution?
The stability of this compound in solution will depend on the solvent, storage temperature, and pH. As a general guideline for bromotyrosine derivatives, stock solutions in anhydrous DMSO, when stored in small aliquots at -80°C and protected from light, should remain stable for several months. Aqueous working solutions should be prepared fresh for each experiment to minimize degradation. The phenolic nature of the bromotyrosine core suggests that extreme pH values could lead to degradation.[5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common solubility problems with this compound.
Issue 1: The compound does not fully dissolve in the initial organic solvent (e.g., DMSO).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally. | The concentration may be exceeding the compound's solubility limit in that specific solvent. |
| Low Dissolution Rate | Gently warm the solution in a 37°C water bath for short periods (5-10 minutes). Briefly sonicate the solution. | Increasing the kinetic energy of the solvent molecules can enhance the rate of dissolution. |
| Solvent Quality | Ensure you are using high-purity, anhydrous DMSO. | Water content in DMSO can reduce its solvating power for hydrophobic compounds. |
Issue 2: The compound precipitates out of solution upon dilution into aqueous media (e.g., cell culture medium, PBS).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solvent Shock | Perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer, then add this to the final volume. Add the stock solution dropwise to the vortexing or stirring aqueous medium. | This gradual introduction of the compound into the aqueous environment can prevent rapid precipitation.[3] |
| Final DMSO Concentration Too High | Ensure the final concentration of DMSO in your experimental setup does not exceed 0.5% (v/v). For some sensitive cell lines, a lower concentration may be necessary. | High concentrations of organic solvents can be toxic to cells and can also contribute to compound precipitation.[6] |
| Exceeding Aqueous Solubility Limit | Prepare a dilution series to determine the maximum achievable concentration in your specific aqueous medium. | Every compound has a finite solubility in a given aqueous system. |
| Interaction with Media Components | If using cell culture media, consider diluting the compound in a simpler buffer (e.g., PBS) first before adding it to the complete media. | Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[7][8] |
Advanced Solubilization Strategies
For particularly challenging applications requiring higher aqueous concentrations of this compound, the following advanced strategies can be explored:
Co-Solvent Systems
The use of a secondary, water-miscible solvent in your aqueous medium can improve the solubility of hydrophobic compounds.
| Co-Solvent | Recommended Starting Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Check for compatibility with your experimental system (e.g., cell viability). |
| Polyethylene Glycol 400 (PEG 400) | 1-10% (v/v) | A commonly used excipient in pharmaceutical formulations to enhance solubility.[9] |
Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent aqueous solubility.[10][][12]
-
Types of Cyclodextrins: For compounds like this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are recommended due to their higher water solubility and lower toxicity compared to native β-cyclodextrin.[10][][12]
-
Method: A stock solution of the cyclodextrin is prepared in water. This compound is then added to the cyclodextrin solution and stirred or sonicated to facilitate the formation of an inclusion complex.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a standard stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: The molecular weight of Fistularin 3 is approximately 1114.0 g/mol .[13] Use this to calculate the mass of this compound needed for your desired stock concentration and volume.
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 0.001 L * 1114.0 g/mol * 1000 mg/g = 11.14 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol outlines the preparation of a working solution from a DMSO stock, minimizing the risk of precipitation.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
Pipette 90 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the medium.
-
Gently mix by pipetting up and down. This creates a 1 mM intermediate solution in 10% DMSO.
-
-
Prepare the final working solution:
-
Add the desired volume of the intermediate solution (or the original stock solution if not preparing an intermediate) to the final volume of pre-warmed cell culture medium. Add the solution dropwise while gently swirling the medium.
-
Example for a final concentration of 10 µM in 10 mL of medium:
-
Using the 1 mM intermediate: Add 100 µL of the 1 mM intermediate solution to 9.9 mL of medium. The final DMSO concentration will be 0.1%.
-
Using the 10 mM stock: Add 10 µL of the 10 mM stock solution to 9.99 mL of medium. The final DMSO concentration will be 0.1%.
-
-
Visualizing Experimental Workflows
Workflow for Preparing a Stock Solution
Caption: A decision-making guide for troubleshooting precipitation of this compound in aqueous solutions.
References
- Hu, J. F., et al. (2005). The marine bromotyrosine derivatives. In G. A. Cordell (Ed.), The Alkaloids: Chemistry and Biology (Vol. 61, pp. 271-421). Elsevier.
-
Bio-Rad. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
- Mura, P. (2020). Use of cyclodextrins to improve the production of plant bioactive compounds. Processes, 8(8), 986.
-
Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? [Podcast]. Retrieved from [Link]
- Mourtzinos, I., & Goula, A. M. (2022).
- O'Donnell, G., et al. (2006). In vitro properties of antimicrobial bromotyrosine alkaloids. The Journal of Antibiotics, 59(4), 213-219.
- Liu, Y., et al. (2005). Cyclodextrins as carriers for cinchona alkaloids: a pH-responsive selective binding system. Organic & Biomolecular Chemistry, 3(14), 2631-2636.
- Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. In Developing Solid Oral Dosage Forms (pp. 431-460). Academic Press.
- Lee, H. S., et al. (2021).
- Carballeira, N. M. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Marine Drugs, 22(3), 119.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10260646, Fistularin 3. Retrieved February 27, 2026, from [Link].
- König, G. M., & Wright, A. D. (1993). Agelorins A and B, and 11-epi-fistularin-3, three new antibacterial fistularin-3 derivatives from the tropical marine sponge Agelas oroides. Heterocycles, 36(6), 1351-1358.
- Dias, L. C., et al. (2025). Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis. Marine Drugs, 23(11), 645.
- Wang, Y., et al. (2026). Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. Journal of Medicinal Chemistry.
- El-Demerdash, A., et al. (2017). Bromotyrosine-alkaloids isolated from the marine sponge P. purpurea.
-
Semantic Scholar. (2024). Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance. Retrieved from [Link]
- Lee, H. S., et al. (2021).
- Williams, R. O., et al. (Eds.). (2017).
- Shin, J., et al. (2003). New bromotyrosine derivatives from an association of two sponges, Jaspis wondoensis and Poecillastra wondoensis.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical Research and Development, 3(2), 21-30.
- Sameni, J., Krigstin, S., & Sain, M. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources, 12(1), 1548-1565.
- Gunasekera, S. P., & Cross, S. S. (1992). Fistularin 3 and 11-ketofistularin 3. Feline leukemia virus active bromotyrosine metabolites from the marine sponge Aplysina archeri.
- Kiani, A., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
-
ResearchGate. (2026, February 6). Dose recommendations for anti-inflammatory tests. Retrieved from [Link]
- Lee, H. S., et al. (2021).
-
FIP/AAPS. (2010). Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. Retrieved from [Link]
- Mardones, C., et al. (2022). Determination of the Dissolution/Permeation and Apparent Solubility for Microencapsulated Emamectin Benzoate Using In Vitro and Ex Vivo Salmo salar Intestine Membranes. Pharmaceutics, 14(6), 1135.
-
USAID. (2020). Product e-Catalog 2020. Retrieved from [Link]
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- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
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Validation & Comparative
NMR Spectral Data Comparison: (+)-11-epi-Fistularin 3 vs Fistularin 3
Bromotyrosine-derived alkaloids, predominantly isolated from marine sponges of the order Verongiida (such as Aplysina, Suberea, and Agelas species), are highly valued in drug development for their structural complexity and potent biological activities[1]. Among these, Fistularin 3 and its stereoisomer (+)-11-epi-Fistularin 3 represent a classic analytical challenge. Due to their nearly identical planar structures—comprising two spirocyclohexadienylisoxazoline units linked by a bromotyramine central chain—distinguishing these epimers relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and rigorous stereochemical derivatization[2].
This guide provides an objective, data-driven comparison of their spectral properties, biological performance, and the self-validating experimental workflows required for their definitive elucidation.
Structural & Stereochemical Foundations
The fundamental structural divergence between Fistularin 3 and this compound is strictly localized at the C-11 chiral center. While the absolute configuration of the spiroisoxazole moiety is conserved as 1R, 1'R, 6S, 6'S across both molecules, the spatial orientation of the hydroxyl group at C-11 differs[3].
-
Fistularin 3: Traditionally assigned an 11S configuration.
-
This compound: Completely characterized as (+)-1(R), 6(S), 1'(R), 6'(S), 11(R), 17(S)[3].
Causality Insight: Why does this single inversion matter analytically? The inversion at C-11 fundamentally alters the local hydrogen-bonding network and steric shielding within the molecule. Consequently, the magnetic environment of the C-11 nucleus is deshielded in the 11R epimer, resulting in a distinct, measurable downfield shift in the
Analytical workflow for the isolation and stereochemical elucidation of fistularin epimers.
Comparative NMR Spectral Data
When analyzed in Acetone-
Table 1: Key
| Carbon Position | This compound ( | Fistularin 3 ( | Diagnostic Significance | |
| C-11 | 70.6 | 69.5 | +1.1 | Primary Epimeric Marker |
| C-10 | 48.2 | 48.1 | +0.1 | Negligible |
| C-12 | 39.4 | 39.3 | +0.1 | Negligible |
| Other Carbons | Differs by | Differs by | Structural Homology |
Data synthesized from Wright & König (1993)[1]. Note: Solvent choice is critical; utilizing CD
Biological Performance & Cytotoxicity Profiles
The stereochemical heterogeneity at C-11 is not merely an analytical curiosity; it dictates the molecules' biological targets and cytotoxicity profiles.
Table 2: Comparative Biological Activity
| Cell Line / Target | This compound | Fistularin 3 |
| KB Cells (HeLa derivative) | Inactive (IC | Active (IC |
| Breast Cancer (BC1) | Active (IC | Variable / Not explicitly targeted |
| Breast Cancer (ZR-75-1) | Active (IC | Variable / Not explicitly targeted |
| AML Cells | Active (Synergistic with Venetoclax) | Variable |
| DNMT1 Enzyme | Potent Inhibitor | Weak / Unconfirmed |
This compound demonstrates a highly specific targeted action, acting as a DNA methyltransferase 1 (DNMT1) inhibitor[3]. This epigenetic modulation leads to the hypomethylation of DNA, subsequent reactivation of tumor suppressor genes, and targeted apoptosis in acute myeloid leukemia (AML) cells[3].
Mechanism of this compound mediated DNMT1 inhibition and AML cell apoptosis.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the isolation, NMR acquisition, and stereochemical elucidation required to differentiate these epimers[4][5].
Protocol 1: Extraction and LC-MS Guided Fractionation
Causality Note: Fistularin epimers often co-elute under standard chromatographic conditions due to their identical polarities. A shallow gradient is strictly required to achieve baseline resolution[5].
-
Extraction: Lyophilize the marine sponge biomass (e.g., Suberea clavata) and extract exhaustively with a 1:1 mixture of CH
Cl /MeOH at room temperature. -
Partitioning: Concentrate the extract under reduced pressure and partition between n-BuOH and H
O to isolate the polar bromotyrosine alkaloid fraction. -
Purification: Subject the n-BuOH fraction to reversed-phase HPLC (C18 column) using a mobile phase gradient of H
O/MeCN (supplemented with 0.1% Formic Acid). Utilize an optimized shallow gradient (e.g., 30% to 40% MeCN over 40 minutes) while monitoring UV absorbance at 254 nm.
Protocol 2: NMR Spectroscopy Acquisition
-
Sample Preparation: Dissolve 2–5 mg of the highly purified compound in 600 µL of high-purity Acetone-
to ensure chemical shift consistency with established literature benchmarks. -
Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe to maximize signal-to-noise ratio for the quaternary carbons.
-
Acquisition:
-
Acquire
H NMR (ns=16, d1=2s). -
Acquire
C NMR (ns=1024, d1=2s). -
Acquire 2D spectra (COSY, HSQC, HMBC) to confirm the planar connectivity and definitively assign the C-11 resonance.
-
-
Data Analysis: Calibrate the spectra using the residual solvent peak (Acetone-
: 29.84 / 206.26 ppm). Compare the C-11 chemical shift against the 69.5 ppm (Fistularin 3) and 70.6 ppm (11-epi) diagnostic thresholds[1].
Protocol 3: Absolute Configuration via Modified Mosher's Method
Causality Note: NMR shifts alone suggest epimerization but do not prove absolute spatial geometry. Mosher's esterification creates a self-validating system where the anisotropic shielding of the phenyl ring confirms the exact 11R or 11S configuration[4].
-
Derivatization: Divide the purified epimer into two equal aliquots (1 mg each). Treat one aliquot with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in anhydrous pyridine.
-
Reaction: Stir at room temperature for 12 hours under an inert argon atmosphere to ensure complete esterification of the C-11 hydroxyl.
-
Extraction: Quench the reaction with H
O, extract with CH Cl , and purify the resulting MTPA esters via micro-HPLC. -
Analysis: Acquire
H NMR spectra for both esters. Calculate the ( - ) values for the protons flanking C-11. A positive for protons on one side and a negative for the other mathematically confirms the absolute spatial arrangement according to the Mosher model[4].
References
-
Wright, A. D., & König, G. M. (1993). Agelorins A and B, and 11-Epi-Fistularin-3, Three New Antibacterial Fistularin-3 Derivatives from the Tropical Marine Sponge Agelas oroides. Heterocycles, 36(6), 1351. 1
-
Florean, C., et al. (2018). Synergistic AML cell death induction by marine cytotoxin (+)-1(R), 6(S), 1'(R), 6'(S), 11(R), 17(S)-fistularin-3 and Bcl-2 inhibitor venetoclax. Marine Drugs, 17(1). 3
-
Petek, S., et al. (2021). Bioactive Bromotyrosine Derivatives from the Pacific Marine Sponge Suberea clavata (Pulitzer-Finali, 1982). Marine Drugs, 19(3), 143. 4
-
Rogers, E. W., et al. (2005). Stereochemical Heterogeneity in Verongid Sponge Metabolites. Absolute Stereochemistry of (+)-Fistularin-3 and (+)-11-epi-Fistularin-3 by Microscale LCMS-Marfey's Analysis. Journal of Natural Products, 68(6), 891-896. 5
-
Peng, J., et al. (2005). The Marine Bromotyrosine Derivatives. Journal of Natural Products, 68(5), 708-740. 2
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Bioactive Bromotyrosine Derivatives from the Pacific Marine Sponge Suberea clavata (Pulitzer-Finali, 1982) [archimer.ifremer.fr]
- 5. pubs.acs.org [pubs.acs.org]
(+)-11-epi-Fistularin 3: Comparative Guide for Leukemia Research
Executive Summary
Compound: (+)-11-epi-Fistularin 3 (Abbreviation: RS-F3) CAS: 143374-24-7 (Generic for Fistularin 3 isomers; stereochemistry specific) Primary Application: Acute Myeloid Leukemia (AML) sensitizer targeting Mcl-1 and DNMT1.
Technical Verdict: this compound is a stereoisomer of the bromotyrosine alkaloid Fistularin 3.[1] Unlike general cytotoxins, it acts as a molecular sensitizer . While its standalone IC50 values (5–15 µM) are moderate compared to standard chemotherapeutics like Cytarabine, its value lies in its specific mechanism: downregulation of the anti-apoptotic protein Mcl-1 . This activity makes it a critical tool for overcoming resistance to Bcl-2 inhibitors (e.g., Venetoclax) in AML cell lines.
Comparative Performance Analysis
The following data compares this compound against its non-epimer isomer (Fistularin 3) and clinical standards.
Table 1: IC50 Values in Leukemia Cell Lines
| Compound | Cell Line | Type | IC50 / Effective Conc.[2][3][4][5][6][7] | Mechanism of Action |
| This compound | U937 | AML (Monocytic) | ~5 – 15 µM | Mcl-1 Downregulation, DNMT1 Modulation |
| This compound | HL-60 | AML (Promyelocytic) | ~5 – 15 µM | Mcl-1 Downregulation, ER Stress |
| This compound | THP-1 | AML (Monocytic) | ~5 – 15 µM | Mcl-1 Downregulation |
| This compound | HEL | Erythroleukemia | Resistant (>50 µM) | Lack of Mcl-1 dependency |
| Fistularin 3 (Isomer) | Jurkat E6.1 | T-ALL | 7.39 µM | General Apoptosis, Cell Cycle Arrest |
| Fistularin 3 (Isomer) | U937 | AML | 8.10 µM | General Apoptosis |
| Cytarabine (Ara-C) | HL-60 | AML | 0.03 – 0.5 µM | DNA Polymerase Inhibition |
| Venetoclax (ABT-199) | HL-60 | AML | ~0.01 µM | Bcl-2 Inhibition (Selective) |
Key Insight: Note the resistance in HEL cells. This specificity indicates that this compound is not a non-specific toxin but requires a cellular context dependent on Mcl-1 for survival.
Synergy Data (Combination Therapy)
In Mcl-1 positive AML lines (e.g., U937, HL-60), this compound exhibits synergistic lethality when combined with Venetoclax.
-
Venetoclax alone: Inhibits Bcl-2 but fails if Mcl-1 is upregulated (resistance mechanism).
-
Combination: this compound degrades Mcl-1, removing the "brake" on apoptosis that Venetoclax cannot touch.
Mechanism of Action (MOA)
The efficacy of this compound stems from a dual mechanism that converges on the intrinsic apoptotic pathway.
-
Mcl-1 Downregulation (Primary): The compound induces Endoplasmic Reticulum (ER) stress, leading to the phosphorylation of PERK. This stress response triggers the rapid proteasomal degradation of Mcl-1, an anti-apoptotic protein often responsible for drug resistance in AML.
-
DNMT1 Modulation (Secondary): Unlike potent catalytic inhibitors (e.g., Decitabine), this compound acts as a weak modulator of DNA Methyltransferase 1 (DNMT1), causing passive DNA demethylation which may re-express tumor suppressor genes over longer exposure times.
Pathway Visualization
Caption: Dual-targeting mechanism of this compound. The compound removes the Mcl-1 block, allowing Venetoclax to effectively induce apoptosis via Bcl-2 inhibition.
Experimental Protocol: Viability & Synergy Assessment
Objective: Determine IC50 and assess synergistic effects in AML cell lines (U937/HL-60).
Materials
-
Compound: this compound (purity >95%, HPLC verified).
-
Solvent: DMSO (Stock solution 10 mM). Store at -20°C.
-
Cell Lines: U937 or HL-60 (exclude HEL for initial sensitivity testing).
-
Assay: Trypan Blue Exclusion (Gold standard for this compound to distinguish cytostatic vs. cytotoxic effects).
Workflow
Step 1: Cell Preparation
-
Culture AML cells in RPMI-1640 + 10% FBS.
-
Ensure cells are in log phase (0.5 - 1.0 × 10⁶ cells/mL).
-
Seed cells at 2 × 10⁵ cells/mL in 24-well plates (500 µL per well).
Step 2: Treatment
-
Dose Range: Prepare serial dilutions in medium: 1, 5, 10, 25, 50 µM.
-
Controls:
-
Vehicle Control: DMSO (0.1% final concentration).
-
Positive Control: Cytarabine (1 µM).
-
-
Incubation: Incubate at 37°C, 5% CO₂ for 24, 48, and 72 hours .
-
Note: Mcl-1 downregulation occurs early (2–4 hours), but cytotoxicity readout requires 48–72h.
-
Step 3: Readout (Trypan Blue)
-
Mix cell suspension 1:1 with 0.4% Trypan Blue solution.
-
Count viable (clear) vs. dead (blue) cells using a hemocytometer or automated counter.
-
Calculation:
Step 4: Synergy Testing (Optional)
-
Treat cells with this compound at a sub-lethal dose (e.g., 5 µM).
-
Co-treat with Venetoclax (10 nM - 100 nM).
-
Assess viability after 48h.[6][8][9] Synergy is confirmed if viability is significantly lower than either agent alone.
Expert Discussion: The Stereochemistry Factor
Why this compound? The distinction between Fistularin 3 and This compound is not merely academic. The "epi" designation refers to the stereochemistry at Carbon-11 (11R vs 11S).[6][10]
-
Fistularin 3: Often cited as a general cytotoxin.
-
This compound: Specifically identified in Suberea clavata extracts as the active driver for Mcl-1 downregulation.
Self-Validating the Protocol: If you do not observe Mcl-1 reduction via Western Blot within 4 hours of treatment (15 µM), verify your compound's stereochemistry. The 11-epi isomer is required for the specific ER-stress mediated degradation pathway described in high-impact literature.
References
-
Florean, C., et al. (2018). Synergistic AML Cell Death Induction by Marine Cytotoxin (+)-1(R), 6(S), 1'(R), 6'(S), 11(R), 17(S)-Fistularin-3 and Bcl-2 Inhibitor Venetoclax. Marine Drugs, 16(12), 518.[9] [Link][11]
- Ciminiello, P., et al. (2009). Stereochemical determination of fistularins isolated from the marine sponge Ecionemia acervus. Journal of Natural Products.
Sources
- 1. Synergistic AML Cell Death Induction by Marine Cytotoxin (+)-1(R), 6(S), 1’(R), 6’(S), 11(R), 17(S)-Fistularin-3 and Bcl-2 Inhibitor Venetoclax [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic AML Cell Death Induction by Marine Cytotoxin (+)-1(R), 6(S), 1’(R), 6’(S), 11(R), 17(S)-Fistularin-3 and Bcl-2 Inhibitor Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
(+)-11-epi-Fistularin 3 proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of (+)-11-epi-Fistularin 3
As a Senior Application Scientist, I recognize that handling marine-derived Highly Potent Active Pharmaceutical Ingredients (HPAPIs) requires rigorous, uncompromising safety and disposal protocols. This compound is a complex bromotyrosine alkaloid isolated primarily from marine sponges such as Agelas oroides and Suberea clavata. Because it exhibits potent cytotoxicity against acute myeloid leukemia (AML) and breast cancer cell lines[1], and contains a heavily halogenated molecular backbone[2], its disposal is not a standard laboratory procedure.
Improper disposal of this compound poses severe environmental and occupational risks, including the potential generation of toxic dioxins and furans if incinerated at inadequate temperatures. This guide provides a self-validating, step-by-step operational and disposal framework designed to protect personnel, ensure regulatory compliance, and maintain the scientific integrity of your laboratory environment.
Chemical Profile and Hazard Causality
To design an effective disposal protocol, we must first understand the physicochemical causality behind the hazards. This compound (C31H30Br6N4O11) is characterized by its six bromine atoms and stereochemical complexity[3].
-
Causality of Halogenated Waste: The high bromine content dictates that any liquid or solid waste containing this compound must be strictly segregated into Halogenated Organic Waste . Mixing this with non-halogenated waste can lead to toxic emissions (such as hydrobromic acid off-gassing) during standard incineration.
-
Causality of Cytotoxicity: Its proven ability to induce apoptosis in AML cells[1] and its broad antiparasitic properties[4] require it to be handled under strict HPAPI guidelines to prevent occupational exposure.
Table 1: Quantitative Hazard and Chemical Profile of this compound
| Property / Parameter | Data / Classification | Operational Implication |
| Molecular Formula | C31H30Br6N4O11 | High halogen content; requires specialized high-temperature incineration. |
| Molecular Weight | ~1113.6 g/mol | Low volatility, but poses a high particulate/aerosol hazard. |
| Cytotoxicity (IC50) | 3.2 – 15.17 μM (AML cells) | HPAPI handling required; use closed-system transfers and Level 2+ PPE. |
| Primary Hazard Class | Halogenated Cytotoxin | Strict segregation from non-halogenated and general bio-waste. |
| Thermal Decomposition | > 300°C (yields HBr, NOx) | Incineration must exceed 1100°C with alkaline scrubbing systems. |
Operational Safety & Handling Protocol (Pre-Disposal)
Before generating waste, strict operational containment must be established. A self-validating safety system ensures that if one containment measure fails, a secondary measure prevents exposure.
Step-by-Step Methodology:
-
Engineering Controls: Perform all reconstitutions, dilutions, and assays within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood. Do not use a recirculating hood due to the risk of aerosolized brominated particulate buildup.
-
Personal Protective Equipment (PPE): Don double nitrile gloves (specifically tested for chemotherapy drug resistance), a disposable low-lint Tyvek lab coat with elastic cuffs, and safety goggles.
-
Spill Readiness: Maintain a chemical spill kit equipped with activated carbon or universal absorbent pads, and a 0.1 M NaOH solution to neutralize potential hydrobromic acid (HBr) off-gassing in the event of a solvent fire or unexpected decomposition.
Step-by-Step Disposal Methodology
By segregating the waste precisely at the source, we validate the downstream destruction efficiency.
Protocol A: Liquid Waste Disposal (Solutions and Extracts)
-
Segregation: Collect all liquid waste containing this compound (e.g., DMSO, methanol, or dichloromethane extracts) in a clearly labeled, chemically compatible, high-density polyethylene (HDPE) or glass carboy.
-
Labeling: The label MUST explicitly state: "Hazardous Waste - Halogenated Organics (Contains Brominated Cytotoxin)".
-
Volume Control: Do not fill the waste container beyond 80% capacity. This prevents pressure buildup from solvent vapor expansion and overflow during transport.
-
Secondary Containment: Store the waste carboy in a secondary containment tray in a well-ventilated, designated hazardous waste accumulation area away from strong oxidizers.
Protocol B: Solid Waste Disposal (Consumables and PPE)
-
Collection: Discard all contaminated pipette tips, microcentrifuge tubes, and primary gloves into a rigid, puncture-proof cytotoxic waste container (typically yellow or purple, depending on regional regulatory guidelines).
-
Decontamination: Wipe down the BSC surfaces with a solvent that solubilizes the compound (e.g., 70% Isopropanol or Ethanol), followed by a standard detergent wash. Dispose of the wipes directly into the cytotoxic waste bin.
-
Sealing: Seal the cytotoxic bin when it reaches 75% capacity. Never compress the waste manually, as this risks aerosolizing the cytotoxic dust into your breathing zone.
Protocol C: Final Destruction (Facility Level)
-
High-Temperature Incineration: Hand over the segregated waste to a certified hazardous waste contractor. Ensure the waste manifest explicitly specifies the need for high-temperature incineration (>1100°C) equipped with alkaline scrubbers. This specific temperature and scrubbing mechanism is required to neutralize the resulting HBr gas and prevent the formation of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).
Visualizing the Disposal Workflow
The following diagram maps the logical segregation pathways required to safely process this compound waste from generation to destruction.
Workflow for the segregation and high-temperature incineration of this compound waste.
References
-
Title: Synergistic AML Cell Death Induction by Marine Cytotoxin (+)-1(R), 6(S), 1'(R), 6'(S), 11(R), 17(S)-Fistularin-3 and Bcl-2 Inhibitor Venetoclax Source: Marine Drugs URL: [Link]
-
Title: Biologically active compounds from marine organisms in the strategies for combating coronaviruses Source: AIMS Microbiology URL: [Link]
-
Title: Stereochemical heterogeneity in Verongid sponge metabolites. Absolute stereochemistry of (+)-fistularin-3 and (+)-11-epi-fistularin-3 by microscale LCMS-Marfey's analysis Source: Journal of Natural Products / PubMed URL: [Link]
-
Title: Antiparasitic Bromotyrosine Derivatives from the Marine Sponge Verongula rigida Source: Marine Drugs / PMC URL: [Link]
Personal protective equipment for handling (+)-11-epi-Fistularin 3
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, causality-driven system. When handling potent marine-derived epigenetic modulators like (+)-11-epi-Fistularin 3 , understanding why a safety measure is implemented is just as critical as the measure itself.
This compound is a complex bromotyrosine alkaloid isolated from marine sponges such as Agelas oroides and Suberea clavata[1],[2]. Because of its targeted cytotoxicity and cell-permeability, handling this compound requires stringent operational protocols akin to Highly Potent Active Pharmaceutical Ingredients (HPAPIs). This guide provides a self-validating framework for the safe handling, reconstitution, and disposal of this compound.
Causality-Driven Hazard Assessment
To design an effective safety protocol, we must first quantify the compound's biological potency. This compound exhibits targeted cytotoxicity, particularly against breast cancer and leukemia cell lines, while showing lower toxicity in healthy mononuclear cells[1],[3].
Table 1: Quantitative Cytotoxicity Profile of this compound
| Cell Line / Target | Assay Type | Quantitative Result | Reference |
| BC1 (Breast Cancer) | Cytotoxicity (IC50) | 5.9 μg/mL | [1] |
| ZR-75-1 (Breast Cancer) | Cytotoxicity (IC50) | 4.5 μg/mL | [1] |
| KB-cells (HeLa derivative) | Cytotoxicity (IC50) | > 20 μg/mL | [1] |
| Healthy PBMCs | Viability Reduction | ~14% at 100 μM | [3] |
This differential toxicity profile confirms its status as a potent antineoplastic agent. Mechanistically, the compound acts as an epigenetic modulator. It 3 and synergizes with Bcl-2 inhibitors to induce apoptosis in acute myeloid leukemia (AML) cells[3],[4]. Exposure to lab personnel therefore poses a distinct genotoxic and epigenetic hazard.
Mechanistic pathway of this compound inducing apoptosis via DNMT1 inhibition.
Mandatory Personal Protective Equipment (PPE)
Do not rely on standard laboratory attire. The physical and chemical properties of this compound dictate specific PPE requirements:
-
Respiratory Protection: N95/P100 Respirator or PAPR.
-
Causality: The compound is supplied as a lyophilized powder. Its low moisture content makes it highly susceptible to electrostatic scatter. Inhalation of cytotoxic dust bypasses first-pass metabolism, delivering the DNMT1 inhibitor directly to the lung parenchyma.
-
-
Dermal Protection: Double-Gloving with Extended-Cuff Nitrile.
-
Causality: this compound is highly lipophilic and requires reconstitution in 100% Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer that rapidly permeates standard latex, carrying dissolved cytotoxic alkaloids through the stratum corneum. Nitrile provides superior chemical resistance to DMSO.
-
-
Ocular Protection: Chemical Splash Goggles.
-
Causality: Standard safety glasses leave the orbital cavity exposed. Goggles prevent capillary absorption of aerosolized DMSO droplets in the event of a micro-spill.
-
Self-Validating Experimental Protocols
A protocol is only as strong as its ability to verify its own success. The following workflows incorporate immediate feedback loops to validate safety and efficacy.
Protocol A: Safe Reconstitution of this compound Powder
-
Preparation & Containment: Place an anti-static weighing boat and a chemical-absorbent mat with a contrasting color (e.g., a blue mat for clear liquids) inside a Class II Biological Safety Cabinet (BSC) or glovebox isolator.
-
Self-Validation Check: Turn on the BSC blower and observe the magnehelic gauge. A reading within the manufacturer's safe zone (typically 0.4–0.6 inches of water) validates proper negative pressure containment before introducing the compound.
-
-
Vial Equilibration: Wipe the exterior of the this compound vial with 70% ethanol. Allow it to equilibrate to room temperature to prevent condensation, which can degrade the hygroscopic powder.
-
Solvent Addition: Using a positive displacement pipette, slowly add 100% anhydrous DMSO directly to the vial.
-
Causality: Positive displacement pipettes prevent the high vapor pressure of DMSO from causing droplet expulsion, ensuring accurate volume delivery and preventing micro-spills.
-
-
Dissolution & Verification: Cap the vial tightly and swirl gently.
-
Self-Validation Check: Hold the amber vial against a bright white background inside the BSC. The absolute absence of refractive powder aggregates validates complete solubilization.
-
Step-by-step operational workflow for the safe reconstitution of this compound.
Protocol B: Decontamination and Disposal
-
Chemical Quenching: Apply a 1M NaOH solution to the work surface, followed by 10% sodium hypochlorite (bleach).
-
Causality: Strong alkaline and oxidative conditions degrade the bromotyrosine alkaloid backbone, neutralizing its biological activity and mitigating long-term epigenetic hazards.
-
-
Wipe Down: Wipe the area using a unidirectional motion (outside-in) to prevent spreading the contaminant.
-
Self-Validation Check: After the final wipe with 70% ethanol, visually inspect the contrasting absorbent mat. A completely clean mat with no dark spots validates that no gross spills breached the primary work zone.
-
-
Waste Segregation: Dispose of all gloves, mats, and pipette tips in a designated rigid hazardous cytotoxic waste receptacle—never in standard biohazard bags.
References
-
Title: Stereochemical Determination of Fistularins Isolated from the Marine Sponge Ecionemia acervus and Their Regulatory Effect on Intestinal Inflammation Source: MDPI URL: 1
-
Title: Synergistic AML cell death induction by marine cytotoxin (+)-1(R), 6(S), 1'(R), 6'(S), 11(R), 17(S)-fistularin-3 and bcl Source: Horizon IRD URL: 3
-
Title: Lethal (mortality) and sub-lethal (immobility) toxicity of natural poly-APS, Zn and Cu pyrithiones... Source: ResearchGate URL: 4
-
Title: Bioactive Bromotyrosine Derivatives from the Pacific Marine Sponge Suberea clavata (Pulitzer-Finali, 1982) Source: PMC (NIH) URL: 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
